4-Amino-2-chlorophenol
Description
Properties
IUPAC Name |
4-amino-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQSCWSPFLAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192743 | |
| Record name | 3-Chloro-4-hydroxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-52-1 | |
| Record name | 4-Amino-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydroxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-hydroxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Amino-2-chlorophenol from p-Chlorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-chlorophenol, a crucial intermediate in the pharmaceutical and dye industries. The primary synthetic route detailed herein commences from the readily available starting material, p-chlorophenol. This document outlines the core chemical transformations, presents detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflow.
Introduction
This compound is a valuable building block in organic synthesis, notably serving as a key intermediate for the production of pharmaceuticals such as the muscle relaxant chlorzoxazone, as well as various dyes and pesticides.[1] The most common and industrially viable method for its preparation involves a two-step process starting from p-chlorophenol:
-
Nitration: The electrophilic aromatic substitution of p-chlorophenol to introduce a nitro group (-NO2) at the position ortho to the hydroxyl group, yielding 4-chloro-2-nitrophenol (B165678).
-
Reduction: The subsequent reduction of the nitro group to an amino group (-NH2) to afford the final product, this compound.
This guide will delve into the specifics of each of these steps, providing a comparative analysis of different methodologies and their associated quantitative outcomes.
Synthetic Pathway Overview
The overall transformation from p-chlorophenol to this compound can be represented by the following reaction scheme:
Caption: Overall synthesis workflow from p-chlorophenol.
Step 1: Nitration of p-Chlorophenol
The introduction of a nitro group onto the p-chlorophenol ring is a critical step. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. Due to the para position being blocked, the nitration occurs selectively at the ortho position relative to the hydroxyl group.
Several nitrating agents and conditions have been reported, each with its own advantages and disadvantages.
3.1. Methodologies and Experimental Protocols
Method A: Nitration using Nitric Acid and Sulfuric Acid
This is a conventional method for aromatic nitration.
-
Protocol:
-
A solution of p-chlorophenol is prepared in a suitable solvent, such as an organic solvent.[1]
-
A pre-configured solution of nitric acid is added to a reaction vessel, and the temperature is controlled between 0 and 60°C.[1]
-
The p-chlorophenol solution is added dropwise to the nitric acid solution over a period of 3 hours, while maintaining the temperature between 20 and 30°C.[1]
-
The reaction mixture is held at this temperature for an additional 1-10 hours to ensure complete reaction.[1]
-
The organic phase is separated, washed with pure water, and the solvent is removed by distillation to yield 4-chloro-2-nitrophenol as a yellow crystalline solid.[1]
-
Method B: Nitration using Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
This method offers a milder alternative to the traditional mixed acid nitration.
-
Protocol: [2]
-
A solid mixture of p-chlorophenol (1.0 mmol) and Bi(NO₃)₃·5H₂O (1.0 mmol) is ground at ambient temperature for less than 5 minutes.
-
Dichloromethane (20 mL) is added to extract the organic compounds, and the insoluble materials are removed by filtration.
-
The filtrate is concentrated, and the product is purified by preparative Thin Layer Chromatography (TLC) using a solvent mixture of diethyl ether and cyclohexane (B81311) (1:4) as the eluent.
-
3.2. Quantitative Data for Nitration
| Method | Reagents | Solvent | Yield | Purity | Reference |
| A | Nitric Acid/Sulfuric Acid | Organic Solvent | Not specified | Not specified | [1] |
| B | Bi(NO₃)₃·5H₂O | Dichloromethane (for extraction) | 88% (grinding), 83% (in acetone) | Not specified | [2] |
Step 2: Reduction of 4-Chloro-2-nitrophenol
The reduction of the nitro intermediate to the corresponding amine is the final step in the synthesis. Various reducing agents can be employed, with the choice often depending on factors such as cost, efficiency, and environmental impact. Common methods include catalytic hydrogenation, metal-acid reductions, and the use of hydrazine (B178648) hydrate (B1144303).
4.1. Methodologies and Experimental Protocols
Method A: Catalytic Hydrogenation with Raney Nickel
This method is widely used in industrial processes.
-
Protocol: [3]
-
A solution of 86.8 g of 2-chloro-4-nitrophenol (B164951) in 200 ml of tetrahydrofuran (B95107) containing 2 g of Raney nickel catalyst is prepared.
-
The mixture is hydrogenated in a Parr shaker at a hydrogen pressure of 50 p.s.i.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to yield this compound.
-
Method B: Reduction with Hydrazine Hydrate
This method provides high yields and purity.
-
Protocol: [1]
-
The 4-chloro-2-nitrophenol obtained from the nitration step is mixed with an organic solvent, activated carbon, and a catalyst (e.g., ferric chloride).[1][4]
-
Hydrazine hydrate is added dropwise to the mixture.
-
The reaction is carried out for 2-4 hours.[1]
-
After the reaction, the mixture is cooled, and the precipitated solid is filtered.
-
The solid is then subjected to vacuum drying to obtain the final product.[1]
-
Method C: Reduction with Iron Powder
This is a classical and cost-effective method for nitro group reduction.
-
Protocol:
-
4-chloro-2-nitrophenol is suspended in water or a mixture of water and a solvent like ethanol.
-
Iron powder is added, followed by a small amount of acid (e.g., hydrochloric acid or acetic acid) to activate the iron.
-
The mixture is heated to reflux with vigorous stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The hot reaction mixture is filtered to remove the iron and iron oxides.
-
The filtrate is cooled to crystallize the product, which is then collected by filtration and dried.
-
4.2. Quantitative Data for Reduction and Overall Process
| Reduction Method | Catalyst/Reagent | Overall Yield | Product Purity | Reference |
| Hydrazine Hydrate | Ferric Chloride/Activated Carbon | ~86% | >97% | [1] |
| Catalytic Hydrogenation | Raney Nickel | Not specified | Not specified | [3] |
| Hydrazine Hydrate | Ferric trichloride (B1173362) hexahydrate/Activated Carbon | 93.8% | 98.2% | [4] |
Logical Relationships in the Synthesis
The synthesis of this compound from p-chlorophenol involves a series of sequential steps and choices of reagents that can be visualized as a decision tree.
Caption: Decision workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from p-chlorophenol is a well-established process involving nitration followed by reduction. This guide has detailed various methodologies for each step, providing specific experimental protocols and summarizing the available quantitative data. The choice of a particular method will depend on the specific requirements of the researcher or organization, including considerations of yield, purity, cost, safety, and environmental impact. The provided workflows and data tables serve as a valuable resource for professionals in the fields of chemical research and drug development to make informed decisions in the synthesis of this important chemical intermediate.
References
A Technical Guide to the Synthesis of 4-Amino-2-chlorophenol via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Amino-2-chlorophenol, a key intermediate in the pharmaceutical and dye industries, through the catalytic hydrogenation of 2-chloro-4-nitrophenol (B164951). This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and quantitative data to facilitate laboratory-scale synthesis and process optimization.
Introduction
The selective reduction of the nitro group in 2-chloro-4-nitrophenol to an amino group, without affecting the chloro substituent, is a critical transformation. Catalytic hydrogenation is a widely employed method for this synthesis due to its efficiency and the use of clean reducing agents like hydrogen gas. However, the choice of catalyst and reaction conditions is paramount to prevent undesired side reactions, primarily dehalogenation. This guide explores common catalytic systems and provides a comparative analysis of their performance.
Reaction Pathway
The synthesis of this compound via catalytic hydrogenation follows a two-step process starting from p-chlorophenol. The first step involves the nitration of p-chlorophenol to yield the precursor, 2-chloro-4-nitrophenol. The subsequent and focal step is the selective catalytic hydrogenation of the nitro group.
Comparative Analysis of Catalytic Systems
The selection of the catalyst is a critical parameter that influences the yield, selectivity, and reaction kinetics. Below is a summary of commonly employed catalysts with their respective operational parameters.
| Catalyst | Catalyst Loading | Hydrogen Pressure | Temperature | Solvent(s) | Reaction Time | Selectivity/Yield | Purity |
| Raney Nickel | Not specified | 50 p.s.i. | Not specified | Tetrahydrofuran | Not specified | Not specified | Not specified |
| 1% Pt/C | 0.02–0.16 g | 7–28 atm | 25–40 °C | Not specified | Not specified | Exclusive formation of this compound reported | Not specified |
| Platinum on Carbon | Not specified | up to 5.0 kg/cm ² | up to 95 °C | Water | 5-9 hours | Not specified | Not specified |
| 5% Pd/C | Not specified | Not specified | Not specified | Not specified | 5 hours | 96% selectivity at 87% conversion | Not specified |
Note: The data presented is a synthesis of information from various sources. Direct comparison should be made with caution as other reaction parameters may vary.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.
General Experimental Workflow
The general workflow for the catalytic hydrogenation of 2-chloro-4-nitrophenol is outlined below. Specific parameters for each catalyst are detailed in the subsequent sections.
Protocol using Raney Nickel
This protocol is based on a literature procedure for the hydrogenation of 2-chloro-4-nitrophenol.
-
Materials:
-
2-chloro-4-nitrophenol: 86.8 g
-
Tetrahydrofuran (THF): 200 ml
-
Raney Nickel catalyst: 2 g
-
Hydrogen gas
-
-
Procedure:
-
In a Parr shaker apparatus, combine the 2-chloro-4-nitrophenol and tetrahydrofuran.
-
Carefully add the Raney nickel catalyst to the solution.
-
Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 p.s.i.[1]
-
Commence shaking and monitor the reaction until the theoretical amount of hydrogen has been consumed.
-
Once the reaction is complete, vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The filtrate containing the product can then be concentrated and purified, for example, by crystallization.
-
Protocol using Platinum on Carbon (Pt/C)
This generalized protocol is derived from kinetic studies and patent literature. It is recommended to optimize the parameters for specific laboratory setups.
-
Materials:
-
2-chloro-4-nitrophenol
-
Solvent (e.g., methanol, ethanol, or water)
-
1% or 5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment
-
-
Procedure:
-
Charge a suitable autoclave or pressure reactor with 2-chloro-4-nitrophenol and the chosen solvent.
-
Add the Pt/C catalyst. The loading can range from 0.02 to 0.16 g for kinetic studies, or higher for preparative scale.[2]
-
Seal the reactor, purge with an inert gas, and then with hydrogen.
-
Pressurize with hydrogen to the desired pressure (e.g., 7-28 atm).[2]
-
Heat the reaction mixture to the target temperature (e.g., 25-95 °C) with vigorous stirring.[3]
-
Maintain the reaction for a specified duration (e.g., 0.5-9 hours) or until hydrogen uptake ceases.[3]
-
After cooling and venting, filter the catalyst.
-
The pH of the filtrate can be adjusted to facilitate product isolation.[3] For instance, acidification with HCl followed by neutralization with NaOH can be employed.[3]
-
Isolate the this compound by crystallization or extraction and dry the product.
-
Managing Dehalogenation
A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the undesired side reaction of dehalogenation, which leads to the formation of byproducts such as 2-aminophenol.
Strategies to Minimize Dehalogenation:
-
Catalyst Selection: Platinum-based catalysts, such as Pt/C, have been reported to be more selective for the hydrogenation of the nitro group with less dehalogenation compared to palladium catalysts, especially at higher temperatures.[2]
-
Reaction Temperature: Lower reaction temperatures generally favor the selective reduction of the nitro group over dehalogenation. Dechlorination is more prominent at temperatures above 338 K (65 °C) with Pd/γ-Al2O3.[2]
-
Acidic Medium: Conducting the hydrogenation in the presence of an acidic catalytic medium can inhibit dehalogenation. The addition of a small amount of acid, such as hydrochloric acid or phosphoric acid, has been shown to improve the yield and purity of the desired haloaniline.[4]
Conclusion
The synthesis of this compound via catalytic hydrogenation is a well-established and efficient method. The choice of catalyst and the careful control of reaction parameters are crucial for achieving high yields and selectivity. Platinum on carbon catalysts generally offer excellent performance with minimal dehalogenation, particularly when the reaction temperature is controlled. For challenging cases, the addition of an acidic medium can be an effective strategy to suppress the undesired dehalogenation side reaction. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Aqueous Solubility of 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of 4-Amino-2-chlorophenol, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the key factors influencing its solubility, presents available quantitative data, and details experimental protocols for its determination.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO. Its structure, featuring both an amino and a hydroxyl group on a chlorinated benzene (B151609) ring, classifies it as a substituted aminophenol. These functional groups play a significant role in its physicochemical properties, particularly its solubility in aqueous solutions. Understanding the aqueous solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, environmental fate assessment, and toxicological studies.
Factors Influencing Aqueous Solubility
The aqueous solubility of this compound is primarily governed by the following factors:
-
pH of the Solution: As an amphoteric molecule, this compound possesses both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. Consequently, its solubility is highly dependent on the pH of the aqueous medium.
-
In acidic solutions , the amino group (-NH₂) can be protonated to form a more soluble cationic species (-NH₃⁺).
-
In alkaline solutions , the hydroxyl group (-OH) can be deprotonated to form a more soluble anionic phenoxide species (-O⁻).
-
The lowest solubility is expected at the isoelectric point, where the net charge of the molecule is zero.
-
-
Temperature: The dissolution of most solid organic compounds in a liquid solvent is an endothermic process. Therefore, the aqueous solubility of this compound is expected to increase with rising temperature.
-
Presence of Co-solvents and Salts: The addition of organic co-solvents, such as ethanol (B145695) or methanol, can increase the solubility of this compound by reducing the polarity of the aqueous medium. The effect of salts can be more complex, leading to either a "salting-in" (increased solubility) or "salting-out" (decreased solubility) phenomenon depending on the nature of the salt.
Quantitative Solubility Data
A comprehensive search of scientific literature did not yield specific experimental data for the aqueous solubility of this compound across a range of temperatures and pH values. However, data for the structurally similar isomer, 2-Amino-4-chlorophenol (B47367), is available and can serve as a useful estimate. The reported aqueous solubility of 2-Amino-4-chlorophenol is 3 g/L at 20°C[1].
Based on the general principles of solubility for aminophenols, the following table provides an estimated overview of the aqueous solubility of this compound under different conditions.
| Parameter | Condition | Estimated Solubility | Rationale |
| Water (near neutral pH) | 20 °C | ~ 3 g/L | Based on the reported solubility of the isomer 2-Amino-4-chlorophenol[1]. |
| Aqueous Acidic Solution | pH < 4 | Increased | Protonation of the amino group enhances solubility. |
| Aqueous Alkaline Solution | pH > 10 | Increased | Deprotonation of the hydroxyl group enhances solubility. |
| Temperature | 40 °C | > 3 g/L | Solubility of organic solids generally increases with temperature. |
Note: The values presented in the table are estimations based on the solubility of a structural isomer and established chemical principles. For precise quantitative analysis, experimental determination is strongly recommended.
Experimental Protocols for Solubility Determination
A reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method . The concentration of the dissolved this compound in the saturated solution can then be quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Thermodynamic Solubility
This protocol describes the determination of the thermodynamic solubility of this compound in aqueous solutions at a specific temperature and pH.
Materials:
-
This compound (high purity)
-
Deionized water
-
Buffer solutions (for pH control)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Aqueous Solutions: Prepare a series of aqueous solutions at the desired pH values using appropriate buffer systems.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the prepared aqueous solution. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the aqueous solution, taking into account the dilution factor.
HPLC Method for Quantification
This section outlines a general High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantification of this compound. A more sensitive and specific method using tandem mass spectrometry (LC-MS/MS) has also been described for the isomer 2-amino-4-chlorophenol and can be adapted[2].
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Mechanism of Action of 4-Amino-2-chlorophenol in Renal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chlorophenol (4-A2CP), a halogenated aminophenol, is a recognized nephrotoxicant that selectively damages renal proximal tubular cells. This technical guide delineates the current understanding of the molecular mechanisms underlying 4-A2CP-induced renal cell injury. The primary mechanism involves metabolic bioactivation by renal peroxidases and cyclooxygenases into a reactive quinoneimine intermediate. This metabolite instigates a cascade of cytotoxic events, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and depletion of cellular glutathione. These events culminate in damage to cellular macromolecules, mitochondrial dysfunction, and ultimately, cell death. This document provides a comprehensive overview of the in vivo and in vitro toxicological effects of 4-A2CP, details the key signaling pathways implicated in its nephrotoxicity, and furnishes detailed protocols for relevant experimental assays.
Introduction
Halogenated anilines and their metabolites, including this compound, are compounds of interest in toxicology and drug development due to their potential for inducing organ-specific toxicities. The kidney is a primary target for such compounds due to its high blood flow and concentration of xenobiotic transporters.[1] Understanding the mechanism of action of nephrotoxic agents like 4-A2CP is crucial for predicting and mitigating adverse renal effects of new chemical entities. This guide synthesizes the available scientific literature to provide a detailed examination of the molecular toxicology of 4-A2CP in renal cells.
In Vivo Nephrotoxicity
Administration of this compound to animal models, primarily the Fischer 344 rat, results in acute kidney injury characterized by marked proximal tubular damage.[2] Key indicators of 4-A2CP-induced nephrotoxicity are summarized in Table 1.
| Parameter | Observation | Species/Model | Dosage | Reference |
| Blood Urea Nitrogen (BUN) | Elevated | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |
| Kidney Weight | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |
| Proteinuria | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |
| Glucosuria | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |
| Hematuria | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |
| Histopathology | Marked proximal tubular damage | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |
| Lethality | Observed | Fischer 344 Rat | 1.0 mmol/kg (i.p.) | [2] |
In Vitro Effects on Renal Cells
In vitro studies using isolated renal cortical cells (IRCCs) and renal cortical slices have been instrumental in elucidating the direct cytotoxic effects of 4-A2CP on renal cells, independent of systemic metabolic influences. These studies have demonstrated concentration-dependent cytotoxicity, as evidenced by lactate (B86563) dehydrogenase (LDH) release, and interference with key cellular functions.[3][4]
Cytotoxicity
The cytotoxic potential of 4-A2CP in comparison to other aminophenols is presented in Table 2. Notably, 4-A2CP exhibits greater cytotoxicity than its parent compound, 4-aminophenol (B1666318) (4-AP).
| Compound | Concentration (mM) | LDH Release (% of total) | Cell Type | Reference |
| 4-Aminophenol (4-AP) | 0.5 | Not significant | IRCC | [4] |
| 1.0 | ~20% | IRCC | [4] | |
| This compound (4-A2CP) | 0.5 | ~25% | IRCC | [4] |
| 1.0 | ~45% | IRCC | [4] | |
| 4-Amino-3-chlorophenol (4-A3CP) | 0.5 | Not significant | IRCC | [4] |
| 1.0 | Not significant | IRCC | [4] | |
| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 0.5 | ~40% | IRCC | [4] |
| 1.0 | ~60% | IRCC | [4] |
Inhibition of Cellular Functions
4-A2CP has been shown to impair essential functions of renal proximal tubule cells, including organic ion transport and gluconeogenesis.[2]
| Cellular Function | Effect | Minimum Effective Concentration (mM) | In Vitro Model | Reference |
| Organic Anion Uptake | Inhibition | 0.01 - 0.5 | Renal Cortical Slices | [2] |
| Organic Cation Uptake | Inhibition | 0.01 - 0.5 | Renal Cortical Slices | [2] |
| Gluconeogenesis | Inhibition | 0.01 - 0.5 | Renal Cortical Slices | [2] |
Mechanism of Action
The nephrotoxicity of 4-A2CP is a multi-step process initiated by metabolic bioactivation within the renal cells themselves.
Bioactivation Pathway
4-A2CP is metabolized by peroxidases and cyclooxygenases, enzymes abundant in the renal medulla and cortex, to a reactive quinoneimine intermediate. This bioactivation is a critical initiating step in its toxicity. The general pathway is depicted below.
Oxidative Stress
The reactive quinoneimine intermediate can undergo redox cycling, leading to the formation of superoxide (B77818) anion radicals and other reactive oxygen species (ROS). This initiates a state of oxidative stress, characterized by an imbalance between ROS production and the cell's antioxidant capacity. Evidence for the involvement of oxidative stress comes from studies showing that antioxidants can mitigate 4-A2CP-induced cytotoxicity (Table 3).
| Antioxidant/Inhibitor | Effect on 4-A2CP Cytotoxicity | Cell Type | Reference |
| Ascorbate | Attenuation | IRCC | [4] |
| Glutathione | Attenuation | IRCC | [4] |
| N-acetyl-L-cysteine | Attenuation | IRCC | [4] |
| α-tocopherol | No effect | IRCC | [4] |
| DPPD | No effect | IRCC | [4] |
| Mercaptosuccinic acid (Peroxidase inhibitor) | Attenuation | IRCC | [4] |
| Indomethacin (Cyclooxygenase inhibitor) | No attenuation | IRCC | [4] |
The proposed pathway of oxidative stress-induced cell injury is illustrated below.
Apoptosis and Endoplasmic Reticulum (ER) Stress
While direct evidence specifically linking 4-A2CP to the activation of apoptosis and ER stress pathways in renal cells is still emerging, these are well-established mechanisms in drug-induced nephrotoxicity. The oxidative stress and covalent binding of reactive metabolites induced by 4-A2CP are known triggers for both pathways. It is plausible that 4-A2CP toxicity involves the intrinsic (mitochondrial) apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and subsequent caspase activation. Similarly, the accumulation of damaged proteins can lead to ER stress, triggering the unfolded protein response (UPR) and, if unresolved, apoptosis via the activation of CHOP and caspase-12. Further research is needed to definitively map these signaling cascades in the context of 4-A2CP exposure.
Experimental Protocols
Preparation of Isolated Renal Cortical Cells (IRCCs)
Protocol:
-
Anesthetize male Fischer 344 rats according to approved institutional protocols.
-
Perform a midline laparotomy and cannulate the renal artery.
-
Perfuse the kidney with a Ca²⁺-free buffer to remove blood.
-
Switch to a perfusion buffer containing collagenase to initiate tissue digestion.
-
Excise the kidney, remove the renal cortex, and mince it into small pieces.
-
Further incubate the minced tissue in the collagenase-containing buffer with gentle agitation.
-
Filter the resulting cell suspension through a series of nylon meshes to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend them in an appropriate experimental buffer.
-
Assess cell viability using the trypan blue exclusion method. A viability of >85% is typically required for experiments.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Protocol:
-
Prepare a suspension of IRCCs at a concentration of approximately 4 x 10⁶ cells/mL in a suitable buffer.
-
Add 3 mL of the cell suspension to 25 mL Erlenmeyer flasks.
-
For experiments involving inhibitors or antioxidants, pre-incubate the cells with these agents for the desired time.
-
Add 4-A2CP at the desired final concentrations (e.g., 0.5 mM and 1.0 mM) or vehicle control.
-
Incubate the flasks for 60 minutes at 37°C with shaking.
-
At the end of the incubation, take an aliquot of the cell suspension and centrifuge to pellet the cells.
-
Collect the supernatant (for released LDH) and lyse the cell pellet (for total LDH).
-
Determine LDH activity in both fractions using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Express cytotoxicity as the percentage of LDH released into the supernatant relative to the total LDH activity.[4]
Organic Anion Uptake Assay in Renal Cortical Slices
Protocol:
-
Prepare thin (e.g., 0.4 mm) renal cortical slices from Fischer 344 rats using a microtome.
-
Pre-incubate the slices in a buffer solution (e.g., Krebs-Ringer) gassed with 95% O₂/5% CO₂ at 37°C.
-
Transfer the slices to a buffer containing the radiolabeled organic anion substrate (e.g., [³H]p-aminohippurate) and various concentrations of 4-A2CP or other inhibitors.
-
Incubate for a defined period (e.g., 90 minutes) at 25°C.
-
Stop the uptake by transferring the slices to ice-cold buffer and washing them thoroughly.
-
Solubilize the slices and measure the accumulated radioactivity using liquid scintillation counting.
-
Measure the protein content of each slice to normalize the uptake data.
-
Calculate the inhibition of uptake relative to control slices incubated without 4-A2CP.[2]
Caspase-3 Activity Assay
Protocol:
-
Culture renal cells (e.g., primary proximal tubule cells or a suitable cell line) in a multi-well plate.
-
Treat the cells with 4-A2CP at various concentrations and for different time points. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Lyse the cells using a specific lysis buffer provided with a caspase-3 activity assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a new microplate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Calculate the fold-increase in caspase-3 activity relative to untreated control cells.[5][6]
Conclusion
The nephrotoxicity of this compound in renal cells is primarily driven by its metabolic bioactivation to a reactive quinoneimine intermediate. This initiates a cascade of events dominated by oxidative stress, leading to cellular damage and dysfunction. While the precise roles of apoptosis and ER stress in 4-A2CP-induced nephrotoxicity require further investigation, it is highly probable that these pathways are involved as downstream consequences of oxidative damage. The experimental protocols provided in this guide offer a framework for further research into the detailed molecular mechanisms of 4-A2CP and other related nephrotoxicants. A thorough understanding of these mechanisms is essential for the development of safer chemicals and pharmaceuticals and for devising strategies to mitigate drug-induced kidney injury.
References
- 1. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity of this compound and 2-amino-4-chlorophenol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2.10. Caspase‐3 activity assay [bio-protocol.org]
In Vivo Toxicokinetics of Chlorinated Anilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorinated anilines are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential for human exposure and toxicity, a thorough understanding of their behavior in a biological system is crucial for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo toxicokinetics of chlorinated anilines, focusing on their absorption, distribution, metabolism, and excretion (ADME). The primary mechanism of toxicity, the induction of methemoglobinemia, is also discussed in detail.[2] This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for professionals in toxicology and drug development.
Toxicokinetic Profiles
The toxicokinetics of chlorinated anilines are significantly influenced by the number and position of chlorine atoms on the aniline (B41778) ring.[2] Generally, these compounds are readily absorbed and undergo extensive metabolism before being excreted.
Absorption
Chlorinated anilines can be absorbed through oral, dermal, and inhalation routes. Oral absorption is generally rapid and efficient.
Distribution
Following absorption, chlorinated anilines and their metabolites are distributed throughout the body. Studies in Fischer 344 rats have shown that both 2-chloroaniline (B154045) and 4-chloroaniline (B138754) accumulate primarily in the liver, with the kidney also showing significant concentrations.[3] The cytosolic fraction of liver and kidney cells tends to have the highest concentration of radioactivity derived from these compounds.[3] Research suggests that the higher toxicity of 4-chloroaniline compared to 2-chloroaniline may be partly due to its more prolonged and persistent accumulation in target tissues.[3]
Metabolism
The biotransformation of chlorinated anilines is a critical determinant of their toxicity. Metabolism occurs primarily in the liver and involves a series of Phase I and Phase II reactions.
Phase I Reactions:
-
N-hydroxylation: This is a key activation step mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2B1 isozyme, leading to the formation of N-hydroxylamines.[4][5] These metabolites are highly reactive and are directly involved in the induction of methemoglobinemia.
-
Ring Hydroxylation: CYP enzymes also catalyze the hydroxylation of the aromatic ring, a detoxification pathway.[3][6] For instance, a major route of metabolism for p-chloroaniline is ortho-hydroxylation.[6]
-
Dehalogenation: The removal of chlorine atoms from the aromatic ring can also occur, catalyzed by CYP450 enzymes.[3]
Phase II Reactions:
-
N-acetylation: N-acetyltransferases (NATs), particularly NAT2, play a significant role in the metabolism of chlorinated anilines by acetylating the amino group.[7] This is a major pathway for 4-chloroaniline.[8] Genetic polymorphisms in NAT2 can influence the rate of acetylation and, consequently, an individual's susceptibility to toxicity.[7]
-
Sulfation and Glucuronidation: The hydroxylated metabolites and the parent compound can be conjugated with sulfate (B86663) or glucuronic acid to form water-soluble compounds that are more easily excreted.[9] For example, 2-amino-5-chlorophenyl sulfate is a major urinary metabolite of p-chloroaniline in rats, mice, and monkeys.[6]
Excretion
Chlorinated anilines and their metabolites are primarily excreted in the urine.[6][9] Fecal excretion is generally a minor route.[3][9] For instance, in rats administered 2-chloroaniline, over 53% of the dose was excreted in the urine within 24 hours, with less than 1% found in the feces.[9] Similarly, for p-chloroaniline, over 90% of the administered radioactivity is eliminated in the urine across rats, mice, and monkeys.[6]
Quantitative Toxicokinetic Data
The following tables summarize available quantitative toxicokinetic data for various chlorinated anilines. It is important to note that direct comparisons between studies may be limited due to differences in experimental conditions.
Table 1: Pharmacokinetic Parameters of Chloroanilines in Rats Following Oral Gavage
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| m-Chloroaniline | 100 | 44,800 (as µmol/L) | 0.75 | - |
| 3,4-Dichloroaniline (B118046) | 8.0 | 16,050 | 6 | ~58 |
| p-Chloroaniline | - | - | - | - |
Table 2: Excretion of Chlorinated Anilines in Male Fischer 344 Rats (24 hours post-dose)
| Compound | Route of Administration | Dose (mmol/kg) | % of Dose in Urine | % of Dose in Feces |
| 2-Chloroaniline | Intraperitoneal | 1.0 | 53.1 | < 1 |
| 4-Chloroaniline | Intraperitoneal | 0.5 or 1.0 | >90 (in multiple species) | < 1 |
Data for 2-chloroaniline is from a study where 53.1% of administered radioactivity was eliminated in urine.[9] Data for 4-chloroaniline indicates greater than 90% of radiocarbon is eliminated through urine in rats, mice, and monkeys.[6]
Table 3: Major Urinary Metabolites of Chloroanilines in Male Fischer 344 Rats
| Parent Compound | Major Metabolite(s) | % of Urinary Radioactivity |
| 2-Chloroaniline | 4-Amino-3-chlorophenyl sulphate | 31.6 |
| 2-Chloroaniline (unchanged) | 16.9 | |
| 4-Amino-3-chlorophenol | 10.8 | |
| N-sulphate of 2-chloroaniline | 18.6 | |
| N-glucuronide of 2-chloroaniline | 8.6 | |
| p-Chloroaniline | 2-Amino-5-chlorophenyl sulfate | Major metabolite |
| p-Chloro-oxanilic acid | Significant in rats | |
| p-Chloroglycolanilide | Significant in rats |
Data for 2-chloroaniline metabolites are percentages of total urinary radioactivity.[9] For p-chloroaniline, 2-amino-5-chlorophenyl sulfate is the major excretion product in rats, mice, and monkeys, while the other listed metabolites are also significant in rats.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of toxicokinetics. The following sections describe typical methodologies for key in vivo studies.
In Vivo Toxicokinetic Study in Rodents (Oral Gavage)
This protocol outlines a typical single-dose oral gavage study in rats to determine the pharmacokinetic profile of a chlorinated aniline.
4.1.1 Animal Model
-
Species: Sprague-Dawley or Fischer 344 rats are commonly used.
-
Sex: Both male and female animals should be included.
-
Acclimatization: Animals should be acclimated to the laboratory conditions for at least 5-7 days prior to the study.[10][11]
4.1.2 Dosing
-
Test Substance Preparation: The chlorinated aniline is typically dissolved or suspended in a suitable vehicle, such as distilled water or corn oil.[1][10]
-
Dose Administration: The test substance is administered via oral gavage using a suitable gavage needle attached to a syringe.[7] The dose volume is calculated based on the most recent body weight of the animal.[10]
-
Dose Levels: At least three dose levels and a vehicle control group are typically used.[11]
4.1.3 Blood Sampling
-
Route: Blood samples are collected from the tail vein or via a cannulated jugular vein.[7]
-
Time Points: Blood is collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[7]
4.1.4 Sample Analysis (HPLC-MS/MS)
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying chlorinated anilines and their metabolites in biological matrices.[1][2]
-
Sample Preparation: A liquid-liquid extraction or protein precipitation is typically performed to extract the analytes from the plasma.[1]
-
Chromatographic Separation: A C18 or similar reverse-phase column is commonly used to separate the parent compound and its metabolites.[2][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is often employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.[12]
4.1.5 Pharmacokinetic Analysis
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[13]
Methemoglobinemia Assay
Methemoglobinemia is a key toxic endpoint for chlorinated anilines.[2]
4.2.1 Principle This assay is based on the spectrophotometric measurement of methemoglobin (MetHb), which has a characteristic absorbance maximum at 630 nm.[14]
4.2.2 Procedure
-
Blood Collection: Whole blood is collected from treated animals into tubes containing an anticoagulant.[2]
-
Hemolysate Preparation: A small volume of whole blood is mixed with a saponin (B1150181) solution to lyse the red blood cells, and then diluted with a phosphate (B84403) buffer (pH 6.8).[14]
-
Spectrophotometric Measurement: The absorbance of the hemolysate is measured at 630 nm (for MetHb) and 540 nm (for total hemoglobin) against a buffer blank.[14]
-
Calculation: The percentage of methemoglobin is calculated from the absorbance values. Some methods also involve the addition of a reducing agent like sodium dithionite (B78146) to convert MetHb to hemoglobin, with the change in absorbance at 630 nm being proportional to the MetHb concentration.[2]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the in vivo toxicokinetics of chlorinated anilines.
Caption: Simplified metabolic pathway of p-chloroaniline.
Caption: Mechanism of chlorinated aniline-induced methemoglobinemia.
Caption: General workflow for an in vivo toxicokinetic study.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products Used in Dentistry | Semantic Scholar [semanticscholar.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. benchchem.com [benchchem.com]
Biodegradation of Chloroaminophenols in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biodegradation pathways of chloroaminophenols (CAPs) in soil environments. Chloroaminophenols, prevalent in industrial effluents from dye and pharmaceutical manufacturing, are toxic and persistent pollutants. Understanding their microbial degradation is crucial for developing effective bioremediation strategies. This document details the aerobic and anaerobic degradation pathways, key microbial players, and relevant enzymatic processes. It also provides detailed experimental protocols for studying CAP biodegradation and presents quantitative data to support research and development efforts.
Aerobic Biodegradation Pathways
The aerobic biodegradation of chloroaminophenols in soil is primarily carried out by bacteria. Two key isomers, 4-chloro-2-aminophenol (4C2AP) and 2-chloro-4-aminophenol (2C4AP), have been the focus of most research. The initial steps in their degradation pathways differ, leading to different intermediate products.
Degradation of 4-Chloro-2-Aminophenol (4C2AP)
The degradation of 4C2AP has been notably studied in Burkholderia sp. RKJ 800, which can utilize it as a sole source of carbon and energy.[1][2] The proposed pathway begins with the enzymatic removal of the amino group.
The key steps are:
-
Deamination: The pathway is initiated by a 4C2AP-deaminase that converts 4C2AP to 4-chlorocatechol (B124253) , releasing an ammonium (B1175870) ion.[1]
-
Ring Cleavage: The resulting 4-chlorocatechol undergoes ortho-cleavage, catalyzed by 4-chlorocatechol-1,2-dioxygenase , to form 3-chloro-cis,cis-muconate (B1234730) .[1][2] This intermediate then enters the tricarboxylic acid (TCA) cycle for complete mineralization.
Degradation of 2-Chloro-4-Aminophenol (2C4AP)
The biodegradation of 2C4AP has been elucidated in Arthrobacter sp. SPG, which also uses it as a sole carbon and energy source.[3][4] This pathway is distinct from that of 4C2AP, primarily in its initial deamination product.
The key steps are:
-
Deamination: A 2C4AP-deaminase catalyzes the conversion of 2C4AP to chlorohydroquinone (CHQ) with the removal of an ammonium ion.[3][4]
-
Dehalogenation: A CHQ-dehalogenase then removes the chlorine atom from CHQ to form hydroquinone (B1673460) (HQ) .[3]
-
Ring Cleavage: The hydroquinone undergoes ring cleavage by hydroquinone dioxygenase to form γ-hydroxymuconic semialdehyde , which is further metabolized.[3]
Anaerobic Biodegradation Pathways
Information on the anaerobic biodegradation of chloroaminophenols is less detailed than for aerobic pathways. However, the general mechanism for anaerobic degradation of chlorophenols involves reductive dehalogenation , where a chlorine atom is replaced by a hydrogen atom.[2][5] This process is often the initial and crucial step, as it reduces the toxicity and recalcitrance of the chlorinated compound, making it more amenable to further degradation.[5] Under methanogenic, sulfate-reducing, or iron-reducing conditions, the resulting aminophenol could potentially be further degraded, though specific pathways for chloroaminophenols under these conditions are not yet well-documented.[2]
Fungal Degradation of Chloroaminophenols
While extensively studied for other chlorophenols, the role of fungi in the degradation of chloroaminophenols in soil is an area requiring more research. White-rot fungi, such as Ganoderma lucidum, are known to degrade a wide range of chlorophenols due to their non-specific extracellular ligninolytic enzymes, including laccases and peroxidases.[6] These enzymes can oxidize phenolic compounds, leading to their degradation.[6] It is plausible that these fungi could also degrade chloroaminophenols in soil, likely through co-metabolism.
Quantitative Data on Chloroaminophenol Biodegradation
The efficiency of chloroaminophenol biodegradation can be influenced by various factors, including the microbial strain, soil type, and environmental conditions.
| Compound | Microorganism | Soil Condition | Initial Concentration | Time for Complete Degradation | Reference |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Sterile Soil | 100 ppm | 8 days | [3] |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 100 ppm | 10 days | [3] |
| Compound | Microorganism | Soil Condition | Time | Degradation Percentage | Reference |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 6 days | 30% | [3] |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 7 days | 45% | [3] |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 8 days | 65% | [3] |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 9 days | 85% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biodegradation of chloroaminophenols in soil.
Soil Microcosm Study
Objective: To simulate and monitor the biodegradation of chloroaminophenols in a controlled laboratory soil environment.
Materials:
-
Soil collected from a relevant site (e.g., uncontaminated or previously contaminated).
-
Glass containers (e.g., Mason jars or flasks).
-
Chloroaminophenol stock solution.
-
Sterile deionized water.
-
Bacterial inoculum (if bioaugmentation is being studied).
Procedure:
-
Soil Preparation: Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture. For sterile controls, autoclave the soil.
-
Microcosm Setup: Add a known weight of soil (e.g., 100 g) to each glass container.
-
Contamination: Spike the soil with the chloroaminophenol stock solution to achieve the desired initial concentration (e.g., 100 ppm). Ensure even distribution by thorough mixing.
-
Inoculation (for bioaugmentation studies): Introduce a known concentration of the degrading microorganism (e.g., Arthrobacter sp. SPG at 2 × 10⁸ CFU g⁻¹ soil).[3]
-
Moisture Adjustment: Adjust the soil moisture to a percentage of its water-holding capacity (e.g., 60%) with sterile deionized water.
-
Incubation: Incubate the microcosms at a constant temperature (e.g., 30°C) in the dark.[3] For aerobic studies, ensure adequate aeration by leaving the containers loosely capped or by periodic opening.
-
Sampling: Collect soil samples at regular time intervals (e.g., daily or weekly) for analysis of the chloroaminophenol concentration and its metabolites.
Analytical Methods
Objective: To separate and quantify chloroaminophenols in soil extracts.
Protocol:
-
Extraction:
-
Mix 10 g of soil with 20 mL of a suitable solvent (e.g., methanol (B129727)/water mixture).
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.[7]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.
-
Detector: UV detector set at a wavelength appropriate for the specific chloroaminophenol isomer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Quantification: Compare the peak areas of the samples to a calibration curve generated from standards of known concentrations.
Objective: To identify the intermediate products of chloroaminophenol biodegradation.
Protocol:
-
Extraction: Follow the same extraction procedure as for HPLC.
-
Derivatization (if necessary): For polar metabolites, derivatization may be required to increase their volatility for GC analysis. A common method is acetylation using acetic anhydride.[8]
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to elute all compounds. A typical program might be: hold at 50°C for 2 min, ramp to 190°C at 5°C/min, then ramp to 280°C at 10°C/min.[9]
-
Mass Spectrometer: Operate in full scan mode to acquire mass spectra of the eluting peaks.
-
-
Identification: Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and with the spectra of authentic standards if available.
Enzyme Assays
Objective: To measure the activity of the deaminase enzyme responsible for the initial step in chloroaminophenol degradation.
Protocol:
-
Crude Extract Preparation:
-
Grow the bacterial strain in a medium containing the specific chloroaminophenol to induce enzyme expression.
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and lyse them by sonication or French press.
-
Centrifuge the lysate to remove cell debris and collect the supernatant as the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing the buffer, the chloroaminophenol substrate, and the crude enzyme extract.
-
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Measurement: Monitor the decrease in the substrate concentration or the formation of the product (e.g., 4-chlorocatechol or chlorohydroquinone) over time using HPLC.
Objective: To measure the activity of the ring-cleavage dioxygenase enzyme.
Protocol:
-
Crude Extract Preparation: Prepare the crude enzyme extract as described for the deaminase assay.
-
Assay Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the catechol or chlorocatechol substrate, and the crude enzyme extract.[10]
-
-
Spectrophotometric Measurement: Immediately monitor the formation of the ring-cleavage product by measuring the increase in absorbance at a specific wavelength. For example, the formation of 3-chloro-cis,cis-muconate from 4-chlorocatechol can be monitored spectrophotometrically.[10]
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Conclusion and Future Directions
The biodegradation of chloroaminophenols in soil is a promising approach for the remediation of contaminated sites. Research has identified key bacterial species and the initial enzymatic steps in the aerobic degradation of 4-chloro-2-aminophenol and 2-chloro-4-aminophenol. However, significant knowledge gaps remain, particularly concerning:
-
Fungal and Anaerobic Degradation: The specific roles of fungi and the detailed pathways of anaerobic degradation of chloroaminophenols are not well understood.
-
Enzymology and Genetics: Further characterization of the enzymes and the genetic basis of the degradation pathways is needed.
-
Field-Scale Applications: Translating laboratory findings into effective, large-scale bioremediation technologies requires further research and development.
Future research should focus on isolating and characterizing more potent degrading microorganisms, elucidating the complete degradation pathways under various environmental conditions, and optimizing the process for in-situ bioremediation applications.
References
- 1. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Aerobic and Anaerobic Degradation of 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chlorophenol (4A2CP), a halogenated aromatic compound, is a persistent environmental pollutant originating from various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. Its toxicity and recalcitrance necessitate a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the microbial degradation of 4A2CP under both aerobic and anaerobic conditions. It synthesizes current research to detail the metabolic pathways, key microbial players, and the enzymatic machinery involved. Furthermore, this guide presents detailed experimental protocols for studying the degradation of 4A2CP, along with quantitative data to facilitate comparative analysis and future research in bioremediation and drug development.
Aerobic Degradation of this compound
Aerobic biodegradation of this compound is primarily initiated by an oxidative attack, leading to the dearomatization and subsequent mineralization of the compound. A key organism in this process is Burkholderia sp. RKJ 800, which can utilize 4A2CP as its sole source of carbon and energy.[1][2]
Metabolic Pathway
The aerobic degradation of 4A2CP by Burkholderia sp. RKJ 800 proceeds through a novel pathway involving the initial removal of the amino group, followed by ring cleavage.[1][2] The key steps are:
-
Deamination: The pathway is initiated by a deaminase that catalyzes the conversion of this compound to 4-chlorocatechol (B124253), with the release of an ammonium (B1175870) ion.[2]
-
Ortho-Ring Cleavage: The resulting 4-chlorocatechol undergoes intradiol ring cleavage, a reaction catalyzed by the enzyme 4-chlorocatechol 1,2-dioxygenase. This step yields 3-chloro-cis,cis-muconate (B1234730).[1][2]
-
Further Degradation: 3-chloro-cis,cis-muconate is then further metabolized through the tricarboxylic acid (TCA) cycle, leading to complete mineralization.
Quantitative Data
The degradation of this compound by microbial consortia or isolated strains is influenced by various environmental factors.
| Parameter | Value | Organism/System | Reference |
| Degradation Rate | Complete degradation of 40 mg/L in an upflow anaerobic sludge blanket (UASB) reactor with a hydraulic retention time of 12 hours. | Methanogenic consortium | [3] |
| Optimal pH | 7.2 | Anaerobic mixed culture | [4] |
| Optimal Temperature | 30 °C | Anaerobic mixed culture | [4] |
| Inhibition | Degradation is inhibited by the presence of sulfate, nitrate, or ferric (III) ions. | Anaerobic mixed culture | [4] |
Experimental Protocols
A protocol for isolating bacteria capable of degrading this compound, adapted from methods for isolating chlorophenol and butachlor-degrading bacteria.[5][6]
-
Sample Collection: Collect soil or sediment samples from sites contaminated with industrial effluents likely to contain chlorophenols or related compounds.
-
Enrichment Culture:
-
Prepare a mineral salt medium (MSM) containing this compound as the sole carbon source. A typical MSM composition is (g/L): K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 0.5; MgSO₄·7H₂O, 0.2; NaCl, 0.1; CaCl₂, 0.02; and 1 ml of trace element solution.
-
Add 10 g of the soil/sediment sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C on a rotary shaker at 150 rpm.
-
After one week, transfer 10 mL of the culture to 90 mL of fresh MSM with 4A2CP. Repeat this subculturing step at least five times to enrich for 4A2CP-degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture and plate onto MSM agar (B569324) plates containing 4A2CP.
-
Incubate the plates at 30°C until distinct colonies appear.
-
Isolate morphologically different colonies and purify by repeated streaking on fresh MSM agar plates with 4A2CP.
-
-
Identification: Identify the purified isolates based on 16S rRNA gene sequencing and phylogenetic analysis.
This protocol is for determining the activity of chlorocatechol 1,2-dioxygenase, a key enzyme in the aerobic degradation pathway.[3][7][8][9][10]
-
Preparation of Cell-Free Extract:
-
Grow the bacterial strain in MSM containing 4A2CP to induce enzyme expression.
-
Harvest the cells in the exponential phase by centrifugation (e.g., 8000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and disrupt them by sonication on ice.
-
Centrifuge the sonicate at high speed (e.g., 15000 x g for 30 min at 4°C) to obtain the cell-free extract (supernatant).
-
-
Enzyme Activity Measurement:
-
The assay mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 7.5), 0.1 mM of the substrate (4-chlorocatechol), and an appropriate amount of the cell-free extract.
-
Monitor the formation of the ring cleavage product, 3-chloro-cis,cis-muconate, by measuring the increase in absorbance at 260 nm using a spectrophotometer. The molar extinction coefficient for cis,cis-muconic acid is 16,800 M⁻¹ cm⁻¹.
-
One unit of enzyme activity is defined as the amount of enzyme required to form 1 µmol of product per minute under the assay conditions.
-
Anaerobic Degradation of this compound
Under anaerobic conditions, the degradation of halogenated aromatic compounds typically commences with reductive dehalogenation. While specific studies on the anaerobic degradation of this compound are limited, the pathway can be inferred from studies on related compounds like chloroanilines and chlorophenols.[11][12]
Postulated Metabolic Pathway
The anaerobic degradation of 4A2CP is hypothesized to proceed through the following steps, primarily driven by methanogenic or sulfidogenic microbial consortia:
-
Reductive Dechlorination: The initial and often rate-limiting step is the removal of the chlorine atom from the aromatic ring to yield 2-aminophenol (B121084). This reaction is catalyzed by reductive dehalogenases.
-
Deamination: The resulting 2-aminophenol undergoes deamination to produce phenol.
-
Mineralization: Phenol is then further degraded through carboxylation to benzoate, which is subsequently mineralized to methane (B114726) and carbon dioxide by a consortium of anaerobic bacteria.
Quantitative Data
Data on the anaerobic degradation of this compound is scarce. The following table provides data for related compounds to serve as a reference.
| Parameter | Value | Compound | Organism/System | Reference |
| Degradation Rate | 2.48 ± 0.32 µM/day | 2,3,4-trichloroaniline | Geobacter sp. KT5 | [11] |
| Dechlorination Products | 2,4-dichlorophenol, 4-chlorophenol, phenol | 2,4,6-trichlorophenol | Acclimated sludge | [13] |
| Optimal pH | 7.0 - 7.2 | 2,4,6-trichlorophenol | Methanogenic granules | [14] |
| Optimal Temperature | 35 °C | 2,4,6-trichlorophenol | Methanogenic granules | [14] |
Experimental Protocols
This protocol describes the setup of anaerobic microcosms to study the degradation of this compound in sediment or sludge.
-
Sample and Medium Preparation:
-
Collect anaerobic sludge or sediment from a suitable source (e.g., an anaerobic digester or an anoxic riverbed).
-
Prepare a reduced anaerobic mineral medium. A typical medium contains (per liter): NH₄Cl, 0.5 g; K₂HPO₄, 0.4 g; KH₂PO₄, 0.2 g; MgCl₂·6H₂O, 0.1 g; CaCl₂·2H₂O, 0.05 g; yeast extract, 0.1 g; resazurin (B115843) (redox indicator), 0.001 g; and a reducing agent (e.g., Na₂S·9H₂O, 0.5 g).
-
-
Microcosm Assembly:
-
In an anaerobic chamber or glove box, dispense 50 mL of the sludge/sediment slurry into 120 mL serum bottles.
-
Add the anaerobic mineral medium to a final volume of 100 mL.
-
Spike the microcosms with a stock solution of this compound to the desired final concentration.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp caps.
-
Remove the headspace gas and replace it with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v).
-
-
Incubation and Monitoring:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 35°C).
-
At regular intervals, sacrifice triplicate bottles for analysis.
-
Analyze the liquid phase for the concentration of 4A2CP and potential intermediates using HPLC.
-
Analyze the headspace gas for methane production using a gas chromatograph with a thermal conductivity detector (GC-TCD).
-
Analyze the liquid phase for volatile fatty acids (VFAs) using a gas chromatograph with a flame ionization detector (GC-FID).
-
This protocol outlines the analysis of VFAs, which are key intermediates in anaerobic degradation.[14][15][16]
-
Sample Preparation:
-
Collect a liquid sample from the anaerobic microcosm.
-
Centrifuge the sample to remove solids.
-
Acidify the supernatant to pH < 2 with a strong acid (e.g., phosphoric acid or formic acid) to convert VFA salts to their volatile free acid form.
-
-
GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A column suitable for VFA analysis, such as a DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column.
-
Injector: Operate in splitless mode with an injector temperature of around 200-250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 200°C.
-
Detector: FID temperature set at 250-300°C.
-
Carrier Gas: Helium or Nitrogen.
-
Quantification: Use an external standard calibration curve prepared with a mixture of VFA standards (e.g., acetic, propionic, butyric, valeric, and caproic acids).
-
Analytical Methodologies
Accurate monitoring of this compound and its degradation products is crucial for understanding the degradation pathways and kinetics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of this compound and its chlorinated metabolites.[17][18][19]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid or formic acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280-290 nm for this compound. The wavelength can be optimized for other intermediates.
-
Sample Preparation: Filter aqueous samples through a 0.22 µm syringe filter before injection. For complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup and pre-concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of unknown metabolites. For polar compounds like phenols, derivatization is often required to improve volatility and chromatographic performance.[20][21][22]
-
Derivatization (Silylation):
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a few minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Identification: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards.
-
Conclusion
The microbial degradation of this compound is a complex process that varies significantly between aerobic and anaerobic environments. Aerobic degradation, exemplified by the pathway in Burkholderia sp. RKJ 800, involves oxidative deamination and subsequent ring cleavage. In contrast, anaerobic degradation is presumed to proceed via reductive dechlorination as the initial step. This guide has provided a detailed overview of these pathways, along with quantitative data and comprehensive experimental protocols to aid researchers in this field. Further research is warranted to isolate and characterize more microbial strains capable of degrading 4A2CP, particularly under anaerobic conditions, and to elucidate the genetic and enzymatic basis of these degradation pathways. Such knowledge is essential for the development of effective bioremediation strategies for environments contaminated with this and other related pollutants.
References
- 1. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methanogenic degradation of (amino)aromatic compounds by anaerobic microbial communities [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5 [agris.fao.org]
- 12. [Reductive dechlorination of chlorophenols by an anaerobic mixed culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and characterization of Desulfitobacterium dehalogenans gen. nov., sp. nov., an anaerobic bacterium which reductively dechlorinates chlorophenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. 2-Amino-4-chlorophenol | SIELC Technologies [sielc.com]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. web.gps.caltech.edu [web.gps.caltech.edu]
Spectroscopic Analysis of 4-Amino-2-chlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-chlorophenol, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and standardized experimental protocols for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Note: The following spectroscopic data are predicted values obtained from computational chemistry software and databases. Experimental values may vary slightly.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.85 | d | H-6 |
| ~6.70 | dd | H-5 |
| ~6.65 | d | H-3 |
| ~4.5 (broad s) | s | -NH₂ |
| ~9.0 (broad s) | s | -OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145.0 | C-4 |
| ~142.5 | C-1 |
| ~120.0 | C-2 |
| ~118.5 | C-6 |
| ~116.0 | C-5 |
| ~115.5 | C-3 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | N-H bending |
| ~1500 | Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching |
| ~1100 | Medium | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending |
| ~750 | Strong | C-Cl stretching |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Ensure the sample holder is correctly positioned in the infrared beam path.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Correlate the observed absorption bands with the corresponding functional group vibrations.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 4-Amino-2-chlorophenol as the diazo component. The methodologies described are based on established principles of diazotization and azo coupling reactions, offering a framework for the preparation of novel chromophores for various research and development applications, including but not limited to textile dyeing, pigment manufacturing, and potentially as intermediates in the synthesis of biologically active compounds.
Overview and Principle
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of these dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position to the activating group, to form a stable azo dye. The pH of the coupling medium is a critical parameter; coupling to phenols is generally performed under mildly alkaline conditions, while coupling to anilines is carried out in acidic to neutral media.
The chemical structure of both the diazo component (derived from this compound) and the coupling component determines the final color and properties of the synthesized azo dye.
Experimental Protocols
This section details a representative protocol for the synthesis of an azo dye, "Chloro-Hydroxy-Phenol Azo Naphthol," by reacting diazotized this compound with 2-naphthol (B1666908).
Materials and Equipment
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Büchner funnel and filter paper
-
pH indicator paper
-
Standard laboratory glassware
Protocol for the Synthesis of 1-((3-chloro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of this compound in 30 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution with continuous and vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure the coupling reaction goes to completion.
-
After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will ensure the complete precipitation of the dye.
Part C: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture. Transfer the crude dye to a beaker and add a minimal amount of hot ethanol to dissolve it.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-((3-chloro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol. Please note that the yield and characterization data are representative and may vary based on experimental conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.44 g (0.01 mol) |
| 2-Naphthol | 1.44 g (0.01 mol) |
| Product | |
| Product Name | 1-((3-chloro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ |
| Molecular Weight | 298.73 g/mol |
| Yield | |
| Theoretical Yield | 2.99 g |
| Representative Actual Yield | ~2.54 g |
| Representative Percent Yield | ~85% |
| Characterization | |
| Appearance | Reddish-brown to dark red powder |
| Melting Point | >200 °C (decomposes) |
| λmax (in Ethanol) | ~480-520 nm |
| Purity (by HPLC) | >98% |
Visualization of Workflow and Reaction Pathway
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Reaction Pathway for the Synthesis of 1-((3-chloro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol
Caption: Reaction pathway for the synthesis of the target azo dye.
4-Amino-2-chlorophenol: A Versatile Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorophenol (CAS 3964-52-1), a chlorinated aminophenol, serves as a crucial intermediate in the synthesis of a variety of molecules within the pharmaceutical and chemical industries. Its unique structure, featuring amino, hydroxyl, and chloro functional groups, allows for diverse chemical modifications, making it a valuable building block for the creation of complex organic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, including a fluorescent pH indicator and a urea (B33335) derivative, highlighting its utility in pharmaceutical research and development.
Application in the Synthesis of a Fluorescent pH Indicator
This compound is a key precursor in the synthesis of novel fluorescent pH indicators based on the 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) core. These indicators are valuable tools in biological imaging and diagnostics due to their pH-dependent fluorescence properties. The synthesis involves a multi-step process culminating in the formation of a highly fluorescent molecule with potential applications in cellular imaging and sensing.
Synthetic Pathway Overview
The synthesis of the fluorescent pH indicator, 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole, from this compound follows a two-step process starting from a chlorosulfonated DPP derivative.
Caption: Synthetic route to a DPP-based fluorescent pH indicator.
Experimental Protocol: Synthesis of the Fluorescent pH Indicator
This protocol is adapted from the work of Aigner et al. on novel DPP-based fluorescent dyes[1].
Step 1: Preparation of the Chlorosulfonated DPP Derivative
The synthesis starts with a commercially available 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole pigment. This is then chlorosulfonated.
Step 2: Reaction of Chlorosulfonated DPP with this compound
-
Dissolution: Dissolve the chlorosulfonated DPP derivative in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the solution, add this compound. The molar ratio of the chlorosulfonated DPP to this compound should be optimized, typically starting with a slight excess of the amine.
-
Base: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final fluorescent pH indicator.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole | [1] |
| Key Intermediate | This compound | [2] |
| Product | 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole | [1] |
| Purity | >95% (after chromatography) | [1] |
Application in the Synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea
This compound can be utilized in the synthesis of urea derivatives, which are a common scaffold in many pharmaceutical compounds. One such example is the synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea.
Synthetic Pathway Overview
This synthesis is a straightforward reaction involving the treatment of this compound with a suitable carbamoyl (B1232498) chloride.
Caption: Synthesis of a urea derivative from this compound.
Experimental Protocol: Synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea
-
Dissolution: Dissolve this compound in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Base: Add a base, such as pyridine (B92270) or triethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add dimethylcarbamoyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Dimethylcarbamoyl chloride |
| Product | N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea |
| Expected Yield | Moderate to high |
| Purity | >98% (after purification) |
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is directly involved in specific cellular signaling pathways relevant to drug development. As a chemical intermediate, its primary role is as a building block in the synthesis of larger, biologically active molecules. The final synthesized compounds, such as the fluorescent pH indicator or the urea derivative, may be designed to interact with specific biological targets and signaling pathways, but this is a function of the final molecular structure, not the intermediate itself.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of specialized chemical compounds with applications in pharmaceutical and biomedical research. The protocols provided herein for the synthesis of a fluorescent pH indicator and a urea derivative demonstrate its utility. Researchers and drug development professionals can leverage the reactivity of this compound to create novel molecules with desired biological activities and properties. Careful optimization of reaction conditions and purification methods is crucial to obtain high yields and purity of the final products.
References
Application Notes and Protocols: 4-Amino-2-chlorophenol in Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
WARNING: 4-Amino-2-chlorophenol is banned for use in cosmetic products in the European Union and the US Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data are insufficient to determine its safety, recently designating it as unsafe for use as a cosmetic ingredient.[1][2][3][4][5] Extreme caution should be exercised when handling this compound, and its use in consumer products is not recommended. These notes are intended for research and development purposes only.
Introduction
This compound is an aromatic amine that has been used as a primary intermediate, or "developer," in permanent oxidative hair dye formulations.[6] In this context, it serves as a precursor to the final color molecule. The application of oxidative hair dyes involves a chemical reaction between the primary intermediates and coupling agents ("couplers") in the presence of an oxidizing agent, typically hydrogen peroxide. This reaction synthesizes larger chromophores within the hair shaft, resulting in a long-lasting color that is resistant to shampooing.[6][7]
The final color imparted to the hair is dependent on the specific combination of the primary intermediate and coupler used.[6][7] this compound, when combined with various couplers, can produce a range of colors, primarily in the red and orange spectrum.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3964-52-1 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | White to light yellow to light orange powder/crystal |
| Purity | >98.0% (GC) |
(Source: TCI Chemicals)
Mechanism of Action in Oxidative Hair Dyeing
The process of hair dyeing with this compound follows the general mechanism of oxidative hair colorants. The key steps are:
-
Alkalinization: The hair dye formulation typically has an alkaline pH, which causes the hair cuticle to swell and open. This allows the dye precursors (this compound and couplers) and the oxidizing agent to penetrate the hair shaft.[7]
-
Oxidation: Inside the hair shaft, the oxidizing agent (e.g., hydrogen peroxide) oxidizes the this compound to a reactive quinone-imine intermediate.
-
Coupling: This highly reactive intermediate then reacts with one or more coupler molecules present in the formulation.
-
Color Formation: The coupling reaction forms a larger, complex chromophore. These newly formed color molecules are too large to easily escape the hair shaft, thus providing a permanent color.[7]
The specific shade and tone of the final color are determined by the chemical structure of the coupler(s) used in conjunction with this compound.
Caption: Oxidative hair dyeing mechanism with this compound.
Colorimetric Data (Qualitative)
| Primary Intermediate | Coupler | Resulting Hair Color |
| This compound | 3-amino-1-phenyl-2-pyrazolin-5-one | Orange |
| This compound | 3-methyl-1-phenyl-2-pyrazolin-5-one | Orange-Red |
| This compound | 3-acetamino-1-phenyl-5-acetoxy-1H-pyrazole | Red |
Experimental Protocols
The following protocols are adapted from general methods for formulating and testing oxidative hair dyes and should be performed with appropriate safety precautions in a laboratory setting.
Formulation of an Experimental Oxidative Hair Dye Cream Base
This protocol describes the preparation of a simple oil-in-water emulsion base for the dye precursors.
Materials:
-
Fatty alcohols (e.g., cetyl alcohol, stearyl alcohol)
-
Emulsifiers (e.g., ceteareth-20, glyceryl stearate)
-
Solvents (e.g., propylene (B89431) glycol)
-
Antioxidants (e.g., sodium sulfite, ascorbic acid)
-
Chelating agents (e.g., EDTA)
-
Alkalizing agent (e.g., ammonia (B1221849) or monoethanolamine)
-
Deionized water
-
This compound
-
Coupler(s)
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine the fatty alcohols and emulsifiers. Heat to 75-80°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 75-80°C. Add and dissolve the chelating agent and any water-soluble components.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.
-
Cooling and Additions: Begin cooling the emulsion with gentle stirring. At around 40°C, add the this compound, coupler(s), antioxidant, and any fragrance or other temperature-sensitive ingredients.
-
pH Adjustment: Adjust the pH to the desired level (typically 9-11 for permanent hair dyes) using the alkalizing agent.
-
Final Volume: Add deionized water to the final desired volume and mix until uniform.
Developer Formulation:
The developer is typically a separate solution of hydrogen peroxide (3-12%) in a stabilized aqueous base. For experimental purposes, a 6% (20 Volume) hydrogen peroxide solution is common.
Caption: Workflow for formulating an oxidative hair dye cream base.
In Vitro Hair Tress Dyeing Protocol
This protocol outlines the procedure for dyeing hair swatches to evaluate color development.
Materials:
-
Bleached or virgin human hair tresses
-
Experimental dye cream (from 5.1)
-
6% Hydrogen peroxide developer
-
Dyeing bowl and brush
-
Timer
-
Standard shampoo
-
Hairdryer
Procedure:
-
Preparation: Prepare the hair tresses by washing with a clarifying shampoo and allowing them to dry completely.
-
Dye Mixture Preparation: Immediately before application, mix the experimental dye cream and the hydrogen peroxide developer in a 1:1 ratio in the dyeing bowl.
-
Application: Using the brush, apply the dye mixture evenly to the hair tresses, ensuring complete saturation.
-
Processing: Allow the dye to process at room temperature for 30 minutes.
-
Rinsing and Washing: Thoroughly rinse the hair tresses with lukewarm water until the water runs clear. Then, wash with a standard shampoo and rinse.
-
Drying: Gently blot the hair tresses with a towel and allow them to air dry or use a hairdryer on a low setting.
Color Fastness to Washing Protocol
This protocol assesses the resistance of the hair color to fading from repeated shampooing.
Materials:
-
Dyed hair tresses (from 5.2)
-
Standard shampoo solution (e.g., 10% solution of sodium laureth sulfate)
-
Water bath with temperature control
-
Colorimeter (for Lab* measurements)
Procedure:
-
Initial Color Measurement: Measure the initial color of the dry, dyed hair tresses using a colorimeter to obtain baseline Lab* values.
-
Washing Cycle: Immerse the hair tresses in the standard shampoo solution at a controlled temperature (e.g., 40°C) for a specified time (e.g., 10 minutes) with gentle agitation.
-
Rinsing and Drying: Rinse the hair tresses thoroughly with water and allow them to dry completely.
-
Color Measurement: Measure the Lab* values of the washed and dried hair tresses.
-
Repeat: Repeat steps 2-4 for a predetermined number of cycles (e.g., 5, 10, 15 cycles).
-
Data Analysis: Calculate the total color difference (ΔE*) after each set of cycles to quantify the color fading.
Color Fastness to UV Light Protocol
This protocol evaluates the stability of the hair color upon exposure to UV radiation.
Materials:
Procedure:
-
Initial Color Measurement: Measure the initial Lab* values of the dry, dyed hair tresses.
-
UV Exposure: Place the hair tresses in the UV light exposure chamber for a specified duration or total energy exposure, following the instrument's operating instructions.[8]
-
Color Measurement: After the exposure period, remove the hair tresses and measure their Lab* values.
-
Data Analysis: Calculate the total color difference (ΔE*) to determine the extent of fading due to UV exposure.
Analytical Quantification of this compound in Formulations (HPLC-UV)
This protocol provides a general method for quantifying the concentration of this compound in a hair dye formulation using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
This compound reference standard
-
Hair dye formulation containing this compound
-
Solvents for extraction (e.g., methanol, acetonitrile)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the hair dye formulation. Extract the this compound using a suitable solvent and dilute to a known volume. The sample may need to be filtered before injection.
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffered water. The exact ratio should be optimized for good separation.
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: e.g., 20 µL
-
-
Analysis: Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Logical relationship of safety assessment for this compound.
Safety Considerations
Regulatory Status:
-
European Union: this compound is listed in Annex II of the EU Cosmetics Regulation, meaning it is a prohibited substance in cosmetic products.[2][4][5]
-
United States: The Cosmetic Ingredient Review (CIR) Expert Panel has reassessed the safety of this compound and concluded that the available data are insufficient to support its safety for use in hair dyes.[1][2] More recently, the panel has tentatively designated the ingredient as "unsafe".[3][4]
Toxicology:
-
Sensitization: Like many aromatic amines used in hair dyes, this compound has the potential to be a skin sensitizer.
-
Genotoxicity and Carcinogenicity: Concerns have been raised about the potential genotoxicity and carcinogenicity of some hair dye ingredients. The "unsafe" designation by the CIR panel reflects the lack of sufficient data to rule out these concerns for this compound.[3]
Handling Precautions:
Due to its regulatory status and toxicological concerns, the following precautions should be taken when handling this compound in a laboratory setting:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Dispose of waste containing this chemical in accordance with local, state, and federal regulations.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. CIR Panel Tentatively Finds Hair Dye 4-Chloro-2-Aminophenol Unsafe, Despite Lack Of Use [insights.citeline.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cosmetics-prohibited-subs - ECHA [echa.europa.eu]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. contractlaboratory.com [contractlaboratory.com]
Application Notes and Protocols: In Vitro Nephrotoxicity of 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorophenol (4-A2CP), a potential metabolite of 3-chloroaniline, is a compound of interest in toxicological studies due to its demonstrated nephrotoxicity. Understanding the in vitro toxicological profile of 4-A2CP is crucial for risk assessment and in the development of safer chemical entities. These application notes provide a detailed overview of in vitro assays to characterize the nephrotoxic potential of 4-A2CP, focusing on cytotoxicity and the underlying mechanisms involving oxidative stress. The provided protocols are designed for use with renal cell models, such as isolated renal cortical cells (IRCC) or established renal proximal tubule epithelial cell lines.
Mechanism of this compound Induced Nephrotoxicity
In vitro studies have shown that this compound induces cytotoxicity in renal cells, with evidence suggesting a mechanism involving metabolic activation and oxidative stress.[1][2] The bioactivation of 4-A2CP may be mediated by cyclooxygenase and peroxidases, leading to the formation of reactive metabolites.[1][2][3] These reactive species can contribute to cellular injury through the generation of free radicals, leading to oxidative stress.[1][2] This is supported by the observation that antioxidants such as ascorbate, glutathione, and N-acetyl-L-cysteine can mitigate the cytotoxic effects of 4-A2CP.[1][2] The formation of reactive oxygen species (ROS) can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[4]
The following diagram illustrates the proposed signaling pathway for 4-A2CP-induced nephrotoxicity.
References
- 1. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying 4-Amino-2-chlorophenol Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorophenol, a chlorinated aminophenol, is an industrial chemical that has demonstrated significant cytotoxic effects, particularly nephrotoxicity.[1][2] Understanding the mechanisms underlying its toxicity is crucial for risk assessment and the development of potential safety interventions. These application notes provide a comprehensive overview and detailed protocols for studying this compound-induced cytotoxicity in vitro. The methodologies described are foundational for toxicology and drug discovery programs aiming to characterize the cytotoxic profile of this and structurally related compounds.
Toxicological Profile of this compound
This compound is recognized as a more potent nephrotoxicant than its isomer, 2-amino-4-chlorophenol (B47367).[1] In vivo studies in Fischer 344 rats have shown that administration of this compound leads to marked proximal tubular damage, characterized by diuresis, increased proteinuria, glucosuria, hematuria, and elevated blood urea (B33335) nitrogen (BUN) concentrations.[1] In vitro studies using isolated renal cortical cells (IRCC) have corroborated its cytotoxic potential, with lactate (B86563) dehydrogenase (LDH) release being a key indicator of cell membrane damage.[2][3][4]
The cytotoxic mechanism of this compound is believed to involve metabolic bioactivation by cyclooxygenase and peroxidases, leading to the formation of reactive metabolites and the generation of free radicals.[2][4] This oxidative stress component is supported by findings that antioxidants such as ascorbate, glutathione, and N-acetyl-L-cysteine can mitigate its cytotoxic effects.[2][3][4] The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B).[5]
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is essential for characterizing the cytotoxic effects of this compound. The following workflow outlines the key phases of an in vitro investigation.
Key Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below. It is recommended to use a renal cell line (e.g., primary rat renal proximal tubule cells or a human equivalent like HK-2) given the known nephrotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
96-well cell culture plates
-
Selected renal cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be determined by preliminary experiments, but a starting point could be 0.01 mM to 1.0 mM.[1] Remove the existing medium and add 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle-treated control wells.
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells cultured and treated as in the MTT assay (Protocol 1).
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Protocol 3: Apoptosis and Necrosis Determination by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison.
Table 1: In Vitro Cytotoxicity of this compound on Renal Cells
| Concentration (mM) | % Cell Viability (MTT Assay) after 48h (Mean ± SD) | % LDH Release after 48h (Mean ± SD) |
| Control | 100 ± 5.2 | 5.1 ± 1.3 |
| Vehicle Control | 98.7 ± 4.8 | 5.5 ± 1.5 |
| 0.01 | 95.3 ± 6.1 | 8.2 ± 2.1 |
| 0.05 | 82.1 ± 7.5 | 15.6 ± 3.4 |
| 0.1 | 65.4 ± 8.2 | 30.9 ± 4.7 |
| 0.5 | 30.2 ± 6.9 | 65.3 ± 7.1 |
| 1.0 | 12.8 ± 4.3 | 88.7 ± 5.9 |
Note: The data presented in this table are illustrative and should be replaced with experimental results.
Table 2: Effect of Antioxidants on this compound-Induced Cytotoxicity (1.0 mM)
| Treatment | % Cell Viability (MTT Assay) (Mean ± SD) |
| This compound only | 12.8 ± 4.3 |
| + N-acetyl-L-cysteine (NAC) | 45.6 ± 5.9 |
| + Ascorbate | 38.2 ± 6.1 |
| + Glutathione | 41.5 ± 5.5 |
Note: This table illustrates the potential protective effects of antioxidants, as suggested by the literature.[2][3][4] Experimental data should be substituted.
Mechanistic Insights: Signaling Pathways
The cytotoxicity of this compound is linked to its metabolic bioactivation and the subsequent induction of oxidative stress, which can lead to different modes of cell death.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the cytotoxicity of this compound. By employing a combination of cell viability, membrane integrity, and mechanistic assays, researchers can gain a comprehensive understanding of the toxicological profile of this compound. Such studies are critical for informing risk assessments and for the broader field of chemical safety evaluation.
References
- 1. Nephrotoxicity of this compound and 2-amino-4-chlorophenol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
- 4. This compound: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Amino-2-chlorophenol. This compound is a relevant industrial chemical and a potential metabolite of certain pharmaceutical compounds, making its accurate determination critical for research, quality control, and safety assessment. The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible analytical solution. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid in implementation.
Introduction
This compound is a substituted aromatic amine that finds application as an intermediate in the synthesis of dyes and pharmaceuticals. It is also a potential degradation product or metabolite of more complex molecules, and its presence as an impurity can have toxicological implications. Therefore, a sensitive and specific analytical method is essential for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and adaptability. The method outlined herein is based on established principles for the analysis of related aminophenol and chlorophenol compounds, ensuring a high probability of success.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its chromatographic behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |
| Melting Point | 150-153 °C | --INVALID-LINK-- |
| Appearance | Light brown crystalline solid | --INVALID-LINK-- |
| Log P (estimated) | 1.24 | --INVALID-LINK-- |
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on methods developed for the isomeric compound 2-amino-4-chlorophenol (B47367) and are expected to provide good chromatographic performance.[1][2]
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C8, e.g., ZORBAX Eclipse Plus, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v) | Methanol (B129727): Water: Phosphoric Acid (75:25:0.05, v/v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 230 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) | Ambient |
| Run Time | ~10 minutes | ~10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or the mobile phase). Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the homogenized sample expected to contain this compound.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a volume of the dissolution solvent (e.g., methanol or mobile phase) and sonicate for 15-20 minutes to extract the analyte.
-
Dilute to the mark with the dissolution solvent and mix thoroughly.
-
Centrifuge a portion of the extract at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical data for the validation of the proposed HPLC method, based on typical performance characteristics for such assays.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank and placebo |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Electrochemical Detection of 4-Amino-2-chlorophenol in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorophenol (4-A2CP) is a halogenated aromatic amine that finds application in the synthesis of dyes, pharmaceuticals, and pesticides. Its presence in water sources, primarily due to industrial effluent, poses a significant environmental and health concern owing to its potential toxicity. While chromatographic methods like LC-MS/MS are available for the detection of 4-A2CP, electrochemical techniques offer a compelling alternative due to their inherent advantages of rapid analysis, high sensitivity, cost-effectiveness, and portability, making them ideal for in-field and real-time monitoring of water quality.
These application notes provide a comprehensive guide to the electrochemical detection of this compound in aqueous samples. The protocols detailed herein are based on established voltammetric methods utilizing modified electrodes to enhance analytical performance. While specific performance data for this compound is limited in publicly available literature, the methodologies are adapted from extensive research on structurally similar and relevant compounds, such as 4-aminophenol (B1666318) (4-AP) and 4-chlorophenol (B41353) (4-CP).
Principle of Electrochemical Detection
The electrochemical detection of this compound is predicated on its electro-oxidation at the surface of a working electrode. When a potential is applied to the electrode, 4-A2CP undergoes an oxidation reaction, resulting in the transfer of electrons and the generation of a measurable current. The magnitude of this current is directly proportional to the concentration of 4-A2CP in the sample, forming the basis for its quantification.
The electrochemical oxidation of this compound is believed to proceed via a mechanism involving the amino and hydroxyl groups, similar to that of 4-aminophenol. The process likely involves the transfer of two electrons and two protons, leading to the formation of an unstable quinoneimine intermediate, which may then undergo further reactions. The oxidation potential and current are influenced by the pH of the supporting electrolyte and the composition of the working electrode.
To enhance the sensitivity and selectivity of the detection, the working electrode is often modified with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles. These modifications serve to increase the electrode's active surface area, accelerate the rate of electron transfer, and lower the overpotential required for the oxidation of 4-A2CP.
Data Presentation: Performance of Electrochemical Sensors for Related Analytes
The following table summarizes the performance of various modified electrodes for the electrochemical detection of 4-aminophenol (4-AP) and 4-chlorophenol (4-CP), which are structurally analogous to this compound. This data provides a valuable reference for the expected performance and selection of appropriate sensor materials and methods for the detection of 4-A2CP.
| Electrode Modifier | Analyte | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| Pd-Ag/Graphene | 4-AP | DPV | Not Specified | 0.0022 |
| Pd-Ag/Graphene | 4-CP | DPV | 0.1 - 80 | 0.0075 |
| MWCNT-PANI on Laser Induced Graphene | 4-AP | SWV | 0.1 - 55 | 0.006[1] |
| Ag-Pd bimetal nanoparticles/rGO | 4-AP | DPV | 1.00 - 300.00 | 0.013[2] |
| MXene/PANI/SnO2 | 4-AP | DPV | 0.50 - 115.38 | 0.19[3] |
| Multiwall carbon nanotube/gold nanoparticle | 4-CP | DPV | 0.3 - 400 | 0.11[4] |
| Ti3C2Tx MXene | 4-CP | DPV | 0.1 - 20.0 | 0.062 |
| Laccase/ZnO nanoparticles/chitosan | 4-CP | DPV | 1 - 50 | 0.7[5] |
DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; MWCNT: Multi-walled Carbon Nanotube; PANI: Polyaniline; rGO: reduced Graphene Oxide.
Mandatory Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of a Graphene-Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene nanoplatelets
-
N,N-Dimethylformamide (DMF)
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Deionized water
-
Ethanol
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Polish with 0.05 µm alumina slurry for another 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the polished GCE in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.
-
Rinse again with deionized water and dry the electrode surface under a gentle stream of nitrogen.
-
-
Preparation of Graphene Dispersion:
-
Weigh 1 mg of graphene nanoplatelets and add to 1 mL of DMF in a microcentrifuge tube.
-
Disperse the graphene by sonicating the suspension for 30-60 minutes to obtain a homogeneous black dispersion.
-
-
Electrode Modification:
-
Carefully drop-cast 5 µL of the graphene dispersion onto the pre-treated GCE surface using a micropipette.
-
Allow the solvent to evaporate completely in an oven at 60°C or under an infrared lamp.
-
The graphene-modified GCE is now ready for use.
-
Protocol 2: Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)
Materials and Equipment:
-
Graphene-modified GCE (Working Electrode)
-
Ag/AgCl (3 M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell (10 mL)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
This compound stock solution (1 mM in PBS)
-
Nitrogen gas (high purity)
-
Water sample for analysis
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
Immerse the graphene-modified GCE, Ag/AgCl reference electrode, and platinum wire counter electrode into the solution.
-
-
Deaeration:
-
De-aerate the PBS solution by purging with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Record a background DPV scan of the blank PBS solution. A typical potential range is from +0.1 V to +0.8 V.
-
DPV parameters (to be optimized): pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.
-
-
Calibration Curve:
-
Add successive aliquots of the 4-A2CP stock solution to the electrochemical cell to achieve a series of known concentrations (e.g., 0.1 µM to 50 µM).
-
After each addition, stir the solution for 30 seconds and then allow it to become quiescent before recording the DPV scan.
-
Measure the peak current at the oxidation potential of 4-A2CP (expected to be around +0.4 V to +0.6 V vs. Ag/AgCl, but should be determined experimentally).
-
Plot the oxidation peak current versus the concentration of 4-A2CP to construct the calibration curve.
-
-
Water Sample Analysis:
-
Take a known volume of the water sample (filtered if necessary) and add it to the electrochemical cell containing the PBS.
-
Record the DPV scan under the same conditions as the calibration.
-
Determine the concentration of 4-A2CP in the sample using the calibration curve.
-
For improved accuracy, especially with complex matrices, the standard addition method is recommended. This involves spiking the water sample with known concentrations of 4-A2CP and observing the increase in the peak current.
-
Conclusion
The electrochemical methods outlined provide a robust and sensitive framework for the detection of this compound in water samples. The use of modified electrodes, particularly those based on graphene and other nanomaterials, is crucial for achieving low detection limits and a wide linear dynamic range. While direct performance data for 4-A2CP is an area for further research, the presented protocols, based on analogous compounds, offer a solid starting point for method development and validation. These techniques hold great promise for the routine monitoring of water quality and ensuring environmental safety.
References
- 1. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MXene/PANI/SnO2 electrochemical sensor for the determination of 4-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltammetric determination of 4-chlorophenol using multiwall carbon nanotube/gold nanoparticle nanocomposite modified glassy carbon electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Organic Synthesis with 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2-chlorophenol, a versatile building block in the preparation of a range of compounds, from pharmaceuticals to advanced materials. This document details key experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Overview of Synthetic Applications
This compound is a valuable starting material due to its trifunctional nature, possessing amino, hydroxyl, and chloro groups that can be selectively manipulated. Its primary applications lie in the synthesis of:
-
Heterocyclic Compounds: The ortho-disposed amino and hydroxyl groups make it an excellent precursor for benzoxazoles, a privileged scaffold in medicinal chemistry. A notable example is the muscle relaxant, chlorzoxazone (B1668890).
-
Schiff Bases: The amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases, which are versatile intermediates and have shown a range of biological activities, including antimicrobial and anticancer properties.
-
Polymers: As a diamine precursor (after derivatization) or a monomer containing a reactive phenol (B47542) group, it can be incorporated into polymers like polyimides, which are known for their thermal stability and mechanical strength.
-
Specialty Chemicals: It serves as an intermediate in the synthesis of dyes, pesticides, and other fine chemicals.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reduction of 2-chloro-4-nitrophenol (B164951). Several reducing agents can be employed, with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst being a high-yielding method.[1][2]
Protocol: Catalytic Reduction of 2-chloro-4-nitrophenol with Hydrazine Hydrate
This protocol is adapted from patent literature describing a high-yield synthesis.[2]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-chloro-4-nitrophenol | 173.56 | 107 | 0.62 |
| Water | 18.02 | 210 | - |
| Activated Carbon | 12.01 | 4.9 | - |
| Ferric Chloride Hexahydrate | 270.30 | 1.2 | 0.0044 |
| 30% Sodium Hydroxide (B78521) Solution | 40.00 | 12.4 | 0.093 |
| 40% Hydrazine Hydrate Solution | 50.06 | 128 | 1.023 |
| 30% Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 1000 mL four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and a tail gas absorption device, add 2-chloro-4-nitrophenol (107 g, 0.62 mol), water (210 g), activated carbon (4.9 g), and ferric chloride hexahydrate (1.2 g).
-
With stirring, slowly add 30% sodium hydroxide solution (12.4 g, 0.093 mol) over approximately 30 minutes.
-
Heat the mixture to 95-100 °C and maintain this temperature for 0.5 hours to ensure full contact between the reactants and the catalyst.
-
At 95-100 °C, add 40% hydrazine hydrate solution (128 g, 1.023 mol) dropwise.
-
After the addition is complete, maintain the reaction at this temperature for 3 hours.
-
Cool the reaction mixture to 40-45 °C and filter to remove the catalyst.
-
Wash the filter cake with 100 mL of water twice.
-
Combine the filtrates and adjust the pH to neutral with 30% concentrated hydrochloric acid.
-
A faint yellow solid will precipitate. Filter the solid and dry it to obtain this compound.
Expected Yield: ~85.0 g (93.8%) Purity: >98%
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application in Pharmaceutical Synthesis: Chlorzoxazone
Chlorzoxazone is a centrally acting muscle relaxant. Its synthesis from this compound is a prime example of the formation of a benzoxazole (B165842) ring system. The reaction proceeds via cyclization, often using phosgene (B1210022) or a phosgene equivalent. A safer, high-yield method utilizes ethyl chloroformate.[3][4]
Protocol: Synthesis of Chlorzoxazone using Ethyl Chloroformate
This protocol is based on a patented, environmentally safer method.[3]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| This compound | 143.57 | 10.0 | 69.6 |
| Potassium Carbonate | 138.21 | 27.9 | 201.8 |
| Ethyl Chloroformate | 108.52 | 9.8 | 90.5 |
| Ethyl Acetate (B1210297) | - | 70 mL | - |
| Water | - | As needed | - |
Procedure:
-
In a suitable reaction vessel, prepare a suspension of this compound (10.0 g, 69.6 mmol) and potassium carbonate (27.9 g, 201.8 mol) in ethyl acetate (70 mL).
-
Heat the suspension to 60 °C.
-
Over a period of 4 hours, add ethyl chloroformate (9.8 g, 90.5 mmol) dropwise to the heated suspension.
-
After the addition is complete, cool the mixture to 5 °C for 1.5 hours to allow for product precipitation.
-
Filter the reaction mixture and wash the collected solid with ethyl acetate (15 mL).
-
To purify the crude product, create a pulp in water for 1.5 hours.
-
Filter the purified product under vacuum and wash with water (10 mL).
-
Dry the solid to obtain chlorzoxazone.
Expected Yield: 11.1 g (94%) Purity: >98%
Experimental Workflow for the Synthesis of Chlorzoxazone
Caption: Workflow for the synthesis of Chlorzoxazone.
Synthesis of Schiff Base Derivatives
The amino group of this compound can be readily condensed with various aldehydes and ketones to form Schiff bases (imines). These compounds are of interest for their potential biological activities and as ligands in coordination chemistry.
General Protocol: Condensation Reaction for Schiff Base Synthesis
This is a general procedure that can be adapted for various aldehydes and ketones.[5][6][7]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Ratio | Notes |
| This compound | 1.0 eq | Starting material |
| Aldehyde or Ketone | 1.0 - 1.1 eq | The carbonyl compound |
| Solvent | - | e.g., Ethanol, Methanol |
| Catalyst (optional) | catalytic | e.g., Glacial Acetic Acid, Sulfuric Acid |
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate flask, dissolve the aldehyde or ketone (1.0-1.1 eq) in the same solvent.
-
Add the carbonyl compound solution to the this compound solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux the mixture with constant stirring for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Filter the solid product, wash it with cold solvent, and dry it in a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for Schiff base synthesis.
Bioactivation Pathway of this compound
While this compound is a useful synthetic intermediate, it is also important to be aware of its potential toxicity. In vitro studies have shown that it can be bioactivated to nephrotoxic species through metabolic oxidation.[8] This process is believed to be mediated by cyclooxygenase and peroxidases, leading to the formation of reactive intermediates that can cause cellular damage.
Diagram of the Bioactivation Pathway
Caption: Bioactivation of this compound to a nephrotoxic species.
Other Potential Applications
While detailed protocols are not as readily available in the public domain, this compound has been cited as a starting material for:
-
Fluorescent pH indicators: The synthesis of a novel fluorescent pH-indicator, 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole, has been reported, though the specific experimental details are not widely disseminated.
-
Urea Derivatives: It can be used to synthesize substituted ureas, such as N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea.
-
Polyimides: While a general procedure for polyimide synthesis is well-established, specific examples starting from this compound require derivatization to a diamine before polymerization with a dianhydride. The general two-step process involves forming a poly(amic acid) intermediate, followed by thermal or chemical imidization to the final polyimide.[9][10][11][12]
Researchers interested in these applications may need to adapt general procedures for aminophenols or develop novel synthetic routes.
References
- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 2. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 3. Process for the synthesis of chlorzoxazone - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Morphology-Controlled Self-Assembly and Synthesis of Biopolyimide Particles from 4-Amino-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-2-chlorophenol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2-chlorophenol as a strategic starting material for the synthesis of a variety of heterocyclic compounds, including Schiff bases, benzoxazoles, and phenoxazines. The unique substitution pattern of this molecule, featuring an amino group, a hydroxyl group, and a chlorine atom on the aromatic ring, offers a versatile platform for the construction of diverse molecular architectures with significant potential in medicinal chemistry and materials science. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and further development.
Synthesis of Biologically Active Schiff Bases
Schiff bases derived from this compound are readily synthesized through condensation with various aromatic aldehydes. These compounds are of significant interest due to their reported antimicrobial activities.
Application: Antimicrobial Agents
A series of Schiff bases (imines) synthesized from this compound and substituted benzaldehydes have demonstrated selective activity against various bacterial and fungal strains.[1] This highlights their potential as lead compounds for the development of new antimicrobial agents.
Table 1: Synthesis and Antimicrobial Activity of Schiff Bases Derived from this compound [1]
| Compound ID | Ar-CHO Substituent | Yield (%) | Melting Point (°C) | MIC (μg/mL) vs. S. epidermidis | MIC (μg/mL) vs. C. albicans |
| 1 | 4-Methoxy | 85 | 135-137 | 125 | 62.5 |
| 2 | 2,4-Dimethoxy | 82 | 168-170 | >1000 | 250 |
| 3 | 3,4-Dimethoxy | 88 | 142-144 | 1000 | 125 |
| 4 | 2-Hydroxy | 90 | 198-200 | 250 | 125 |
| 5 | 4-Hydroxy | 87 | 238-240 | 500 | 250 |
| 6 | 4-Chloro | 92 | 155-157 | 62.5 | 62.5 |
| 7 | 4-Nitro | 95 | 205-207 | 125 | 125 |
| 8 | 4-(Dimethylamino) | 86 | 188-190 | 250 | 125 |
| 9 | 2-Nitro | 93 | 178-180 | 250 | 125 |
| 10 | 3-Nitro | 91 | 194-196 | 500 | 250 |
| 11 | Unsubstituted | 80 | 118-120 | 500 | 250 |
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (1-11)[1]
-
Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the corresponding substituted aromatic aldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be recrystallized from ethanol to afford the pure Schiff base.
Synthesis of Benzoxazole (B165842) Derivatives
This compound is a key precursor for the synthesis of 6-chlorobenzoxazole derivatives. These scaffolds are prevalent in many biologically active compounds, exhibiting a range of activities including anticancer properties.
Application: Anticancer Agents
Benzoxazole derivatives synthesized from 2-amino-4-chlorophenol (B47367) have shown significant cytotoxic activity against human breast cancer cell lines (MDA-MB-231 and MCF-7).[2] This makes them promising candidates for further investigation in cancer therapy.
Table 2: Synthesis and Cytotoxicity of Benzoxazole Derivatives [2]
| Compound ID | R Group | Yield (%) | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. MCF-7 |
| 3 | H | 85 | 13.54 | >100 |
| 11 | -CH₂-CO-N(CH₃)₂ | 78 | 5.63 | 3.79 |
| 12 | -CH₂-CO-N(C₂H₅)₂ | 81 | 6.14 | 6.05 |
| 13 | -CH₂-CO-(piperidine) | 83 | 7.52 | 8.38 |
| 14 | -CH₂-CO-(morpholine) | 80 | 10.78 | 12.47 |
| 21 | -CH₂-CH₂-N(CH₃)₂ | 75 | 12.18 | 16.87 |
| 22 | -CH₂-CH₂-N(C₂H₅)₂ | 77 | 17.37 | >100 |
| 25 | -CH₂-CH₂-(piperidine) | 79 | 15.56 | 18.46 |
| 26 | -CH₂-CH₂-(morpholine) | 76 | 18.57 | >100 |
| 27 | -CH₂-CH₂-(4-methylpiperazine) | 82 | 11.32 | 16.70 |
| Sorafenib | - | - | 7.47 | 7.26 |
Experimental Protocol: Synthesis of 4-(6-chlorobenzo[d]oxazol-2-yl)aniline (3)[2]
-
Reaction Setup: A mixture of 2-amino-4-chlorophenol (14 mmol), 4-aminobenzoic acid (14 mmol), and polyphosphoric acid (PPA) (17 g) is heated in an oil bath at 170 °C for 4 hours.
-
Work-up: The resulting solution is cooled, diluted with ice-water, and neutralized to pH 7 with a saturated sodium carbonate solution.
-
Isolation: The separated solid product is collected by filtration, washed extensively with water, and dried to yield the desired product.
Experimental Protocol: General Procedure for the Synthesis of N-substituted Acetamide and Ethanamine Derivatives (e.g., 11-14, 21-27)[2]
This is a multi-step synthesis starting from compound 3 .
Step 1: Synthesis of 2-chloro-N-(4-(6-chlorobenzo[d]oxazol-2-yl)phenyl)acetamide
-
To a solution of compound 3 (1 equivalent) in glacial acetic acid, chloroacetyl chloride (1.2 equivalents) is added dropwise.
-
The mixture is refluxed for 3 hours, then cooled and poured onto crushed ice.
-
The precipitate is filtered, washed with water, and dried.
Step 2: Synthesis of N-substituted derivatives (e.g., 11-14)
-
A mixture of the chloroacetamide intermediate (1 equivalent), the appropriate secondary amine (e.g., dimethylamine, 2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone (B3395972) is refluxed for 8-12 hours.
-
The solvent is evaporated, and the residue is treated with water and extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-2-chlorophenol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-2-chlorophenol via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on available data, water, methanol, and ethanol (B145695) are good starting points for solvent screening. Due to its polar nature, this compound is more soluble in polar solvents.[1]
Q2: What is the expected solubility of this compound in water?
A2: There are slightly varied reports on the aqueous solubility of this compound. Some sources indicate it is insoluble or has very low solubility, such as less than 0.1 g/100 mL at 20°C.[2][3] Other data suggest a solubility of around 2.3 to 3 grams per liter at or near room temperature.[4][5][6] This variability highlights the importance of empirical solvent screening for your specific sample.
Q3: My purified this compound crystals are discolored. How can I fix this?
A3: Discoloration is typically due to the presence of oxidized impurities. The addition of a small amount of activated charcoal to the hot solution before filtration can often resolve this issue. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Q4: Instead of crystals, an oil is forming as the solution cools. What should I do?
A4: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent. Slower cooling of the solution can also promote the formation of crystals over an oil.
Q5: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A5: If crystals do not form, the solution may be too dilute or it may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. 3. Try a different solvent or a mixture of solvents (a solvent pair). |
| "Oiling Out" | 1. The solution is too concentrated. 2. The solution is cooling too rapidly. 3. The boiling point of the solvent is higher than the melting point of the compound. 4. Significant impurities are present, depressing the melting point. | 1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Select a solvent with a lower boiling point. 4. Consider a preliminary purification step before recrystallization. |
| Colored Crystals | 1. Presence of colored impurities. 2. Oxidation of the aminophenol. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration. 2. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen) if possible. |
| No Crystal Formation | 1. The solution is not saturated (too much solvent). 2. The solution is supersaturated. 3. Cooling is too rapid. | 1. Boil off some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inner side of the flask with a glass rod or by adding a seed crystal. 3. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be optimized based on the purity of the starting material.
1. Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
-
Add a small amount (e.g., 1 mL) of a potential solvent (e.g., water, ethanol, methanol) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper in the preheated funnel.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision-making for common recrystallization issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. 95-85-2 CAS MSDS (2-Amino-4-chlorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cpachem.com [cpachem.com]
- 5. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
Optimizing reaction conditions for 4-Amino-2-chlorophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-chlorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound involve a two-step process:
-
Nitration followed by Reduction: This is the most common route, starting from p-chlorophenol. The p-chlorophenol is first nitrated to form the intermediate 2-nitro-4-chlorophenol, which is then reduced to the final product.[1]
-
Hydrolysis followed by Reduction: This method uses 2,5-dichloronitrobenzene as the starting material. It is first hydrolyzed to 4-chloro-2-nitrophenol, which is then reduced.[2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, pressure (for catalytic hydrogenation), pH, and the purity of starting materials.[1][2][3] The choice of solvent and catalyst is also crucial for optimizing the yield and purity of the final product.
Q3: How does the purity of the starting materials affect the reaction?
A3: The purity of the starting materials, such as this compound, directly impacts the efficiency of the reaction and the quality of the end product.[3] Impurities can lead to undesirable side reactions, necessitating additional purification steps, which in turn increases production costs and timelines.[3] For reliable and cost-effective manufacturing, it is recommended to use high-purity grades of reactants.[3]
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes?
A: Low yield can be attributed to several factors depending on the synthetic step.
-
Incomplete Nitration: If the nitration of p-chlorophenol is incomplete, the unreacted starting material will be carried over, reducing the overall yield.
-
Inefficient Reduction: The choice and activity of the reducing agent are critical. For catalytic hydrogenation, the catalyst (e.g., Raney nickel, Platinum on carbon) may be deactivated.[2][4] For chemical reduction, the amount of reducing agent (e.g., iron powder, hydrazine (B178648) hydrate) may be insufficient.[5][6]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions. Each reduction method has an optimal set of conditions that need to be maintained.[1][2]
-
Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during workup to minimize the solubility of the product in the aqueous phase.
Issue 2: Formation of Impurities and Byproducts
Q: My final product shows significant impurities in TLC/GC-MS analysis. What are the likely side reactions?
A: The formation of byproducts is a common issue.
-
Over-chlorination: During the chlorination of nitrophenol, di-chlorinated species such as 2,6-dichloro-4-nitrophenol (B181596) can be formed, leading to impurities that are difficult to remove.[5]
-
Dechlorination: In catalytic hydrogenation, dechlorination of the aromatic ring can occur, leading to the formation of 4-aminophenol.[1]
-
Oxidation of the Product: this compound is susceptible to air oxidation, especially at higher temperatures, which can result in the formation of colored impurities.[6] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[6]
-
Incomplete Reduction: The presence of the 2-nitro-4-chlorophenol intermediate in the final product indicates an incomplete reduction step.
Data Presentation
Table 1: Comparison of Reduction Methods for 2-Nitro-4-chlorophenol
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | Raney Nickel | Tetrahydrofuran (B95107) | Ambient | ~3.4 (50 psi) | High (not specified) | Not specified | [4] |
| Catalytic Hydrogenation | Platinum on Carbon | Water | up to 95 | up to 5.0 | Not specified | Not specified | [2] |
| Hydrazine Hydrate (B1144303) Reduction | Activated Carbon & FeCl₃·6H₂O | Water | 95-100 | Atmospheric | 92.1-93.8 | 97.6-98.2 | [5] |
| Hydrazine Hydrate Reduction | Not specified | Not specified | Not specified | Not specified | ~86 | >97 | [1] |
| Iron Powder Reduction | Iron Powder | Ethanol/Water | Reflux (~80-90) | Atmospheric | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Chloro-4-nitrophenol (B164951)
-
Preparation: In a Parr shaker apparatus, a solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran is prepared.[4]
-
Catalyst Addition: 2 g of Raney nickel catalyst is carefully added to the solution.[4]
-
Hydrogenation: The mixture is hydrogenated at a hydrogen pressure of 50 p.s.i.[4]
-
Monitoring: The reaction is monitored until the theoretical amount of hydrogen is absorbed.
-
Workup: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.
Protocol 2: Synthesis via Hydrazine Hydrate Reduction of 2-Chloro-4-nitrophenol
-
Reaction Setup: In a four-hole flask equipped with a thermometer, stirrer, and reflux condenser, add 107 g of 2-chloro-4-nitrophenol, 210 g of water, and a catalyst mixture of activated carbon and ferric chloride hexahydrate.[5]
-
Base Addition: Slowly add 10.7 g of 30% sodium hydroxide (B78521) solution.[5]
-
Heating: Heat the mixture to 95-100 °C and maintain for 30 minutes.[5]
-
Reduction: At 95-100 °C, slowly add 128 g of 40% hydrazine hydrate solution and maintain the temperature for 3 hours.[5]
-
Workup: Cool the reaction mixture to 40-45 °C and filter. Wash the filter residue with water.[5]
-
Purification: Combine the filtrates and neutralize with 30% hydrochloric acid to precipitate the product. Filter and dry the solid to obtain this compound.[5]
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 2. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4-Amino-2-chlorophenol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Amino-2-chlorophenol solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two main degradation pathways in solution:
-
Oxidation: The amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and high temperatures. This process often leads to the formation of colored degradation products, causing the solution to turn yellow or brown.[1]
-
Hydrolysis: While less common for this specific structure compared to compounds with more labile groups, changes in pH, especially under strong acidic or basic conditions, can potentially affect the stability of the molecule.
A study on the bacterial degradation of 4-chloro-2-aminophenol identified 4-chlorocatechol (B124253) as a major degradation product, which is then further broken down.[2] This suggests that enzymatic or environmental degradation can lead to deamination and further oxidation.
Q2: How should this compound solutions be properly stored?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[1]
-
Light: Protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil.[1] Aromatic amines are often photosensitive.
-
Atmosphere: To prevent oxidation, it is best to prepare solutions with deoxygenated solvents and to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1]
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.[1] The presence of colored impurities means the solution is no longer pure, which can significantly impact experimental results. It is highly recommended to discard the colored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experiments.
Q4: What solvents are suitable for preparing this compound solutions?
A4: The choice of solvent depends on the intended application. For analytical purposes like HPLC, a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) is common.[3][4] For chemical reactions, polar aprotic solvents such as acetone (B3395972) may be used.[5] It is crucial to use high-purity, anhydrous solvents when necessary and to consider the solubility and stability of this compound in the chosen solvent system.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Always handle this compound in a well-ventilated area or under a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation or Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Corrective Action |
| Oxidation | Confirm if the solution was exposed to air or light for extended periods. | Prepare fresh solutions using deoxygenated solvents. Store in amber vials under an inert atmosphere (nitrogen or argon).[1] |
| Incorrect Storage Temperature | Review the storage conditions of the solution. | Store solutions at recommended temperatures: 2-8°C for short-term and -20°C or lower for long-term storage.[1] |
| Inappropriate pH | Measure the pH of the solution if it is aqueous. | For optimal stability, maintain a neutral pH range (approximately 6-8), using a buffer system if necessary for experiments sensitive to pH changes. |
| Contaminated Solvent | Check the purity and age of the solvent used for preparation. | Use fresh, high-purity solvents. Peroxides in older ether solvents, for example, can accelerate oxidation. |
Issue 2: Unexpected Results in Experimental Assays (e.g., Low Yield, Unidentified Peaks in HPLC)
| Potential Cause | Troubleshooting Step | Corrective Action |
| Degraded Compound | Analyze the solution for purity and the presence of degradation products using a stability-indicating method like HPLC. | Prepare a fresh solution from a reliable source of solid this compound. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, HPLC). | Re-evaluate reaction conditions such as temperature, reaction time, and catalyst activity.[5] |
| Formation of Byproducts | Analyze the reaction mixture to identify the structure of unexpected products. | Adjust reaction conditions to minimize side reactions. This may involve changing the solvent, temperature, or protecting reactive functional groups.[5] |
| Interference from Degradation Products | If degradation is suspected, compare the analytical results (e.g., chromatogram) with a freshly prepared standard. | Develop a stability-indicating analytical method that can resolve the parent compound from its potential degradation products.[8] |
Quantitative Stability Data
While extensive quantitative stability data for this compound solutions is limited in the public domain, the following table summarizes degradation rates observed under specific advanced oxidation process conditions. This data can provide insights into its relative stability.
Table 1: Degradation of this compound (4C2AP) under Ultrasonic Treatment
| pH | Temperature (°C) | Ultrasonic Power (W) | Treatment Time (min) | Degradation (%) | First-Order Rate Constant (min⁻¹) |
| 8 | 30 ± 2 | 120 | 120 | 23.2 | 2.1 x 10⁻³ |
| 4 | 30 ± 2 | 120 | 120 | 29.6 | 3.2 x 10⁻³ |
| 4 | 30 ± 2 | 60 | 120 | 18.8 | - |
Data adapted from a study on the degradation of 4C2AP using ultrasonic reactors. The study indicates that degradation is more favorable under acidic conditions.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Solutions
This protocol is a general guideline for assessing the stability of this compound solutions under stress conditions. The goal is to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To evaluate the stability of a this compound solution under hydrolytic, oxidative, and photolytic stress.
2. Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette or vial to a photostability chamber with a light source (e.g., UV and visible light).
-
Keep a control sample in the dark at the same temperature.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
4. Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the purity of this compound and its degradation products.
1. Objective: To separate this compound from its potential degradation products.
2. Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% acetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). A reported isocratic mobile phase is a 70:30:1 (v/v/v) mixture of water, acetonitrile, and acetic acid.[3][4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dilute samples from the stability study or experimental reactions to an appropriate concentration (e.g., 50-100 µg/mL) with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection if particulate matter is present.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing oxidation of 4-Amino-2-chlorophenol in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Amino-2-chlorophenol during experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brown. What causes this and is it still usable?
A1: The discoloration of this compound is primarily due to oxidation upon exposure to air and light.[1] The amino and phenol (B47542) groups in the molecule are susceptible to oxidation, leading to the formation of colored polymeric impurities. It is strongly recommended to use a pure, off-white starting material for experiments, as the presence of these impurities can lead to side reactions, lower yields, and difficulties in purification. If your material has discolored, it is advisable to purify it by recrystallization before use.
Q2: I'm observing a rapid color change in my this compound solution. What are the likely causes?
A2: A rapid color change in your solution is a strong indicator of oxidative degradation. The primary causes include:
-
Exposure to atmospheric oxygen: Dissolved oxygen in the solvent can readily oxidize the compound.
-
Exposure to light: UV light can catalyze the oxidation process.[2]
-
Inappropriate pH: Both highly acidic and basic conditions can potentially accelerate degradation. A neutral pH range is generally recommended for better stability.[2]
-
Presence of metal ions: Trace metal contaminants, such as copper or iron, can catalyze the oxidation of aminophenols.[3]
-
High temperature: Elevated temperatures can increase the rate of oxidation.
Q3: What are the primary degradation products of this compound oxidation?
A3: The oxidation of this compound can be complex, but a likely pathway involves the formation of a quinone-imine intermediate. This highly reactive species can then undergo further reactions, including polymerization, to form colored impurities. In some degradation pathways, 4-chlorocatechol (B124253) has been identified as a metabolic product.
Q4: How can I store this compound to ensure its long-term stability?
A4: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is also recommended to store it in a cool, dry, and dark place. Refrigeration is often advised.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using this compound.
-
Potential Cause: Use of degraded starting material.
-
Solution:
-
Assess Purity: Before use, check the purity of your this compound using a suitable analytical method like HPLC.
-
Purify if Necessary: If the material is discolored or shows significant impurities, purify it by recrystallization.
-
Proper Storage: Ensure that your stock of this compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).
-
Issue 2: Formation of precipitates in a this compound solution.
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Potential Cause: Formation of insoluble polymeric oxidation products.
-
Solution:
-
Filter the Solution: Remove the insoluble material by filtration before use.
-
Optimize Storage of Solution: If you need to store the solution, even for a short period, do so in a tightly sealed, light-protected container, under an inert atmosphere, and at a low temperature.
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh for each experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation from atmospheric oxygen. |
| Light | Opaque container/darkness | Minimizes light-catalyzed degradation.[2] |
| Temperature | Cool (Refrigerated) | Reduces the rate of chemical degradation. |
| Moisture | Dry/Sealed container | Prevents hydrolysis and potential side reactions. |
Table 2: Efficacy of Antioxidants in Mitigating this compound Cytotoxicity (as a proxy for preventing oxidation)
| Antioxidant | Concentration | Observation | Reference |
| Ascorbate | 1 mM | Attenuated cytotoxicity | |
| Glutathione | Not specified | Reduced cytotoxicity | |
| N-acetyl-L-cysteine | Not specified | Reduced cytotoxicity | |
| α-tocopherol | 1.0 or 2.0 mM | Did not reduce cytotoxicity | |
| DPPD | 0.05 mM | Did not reduce cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound with minimized oxidative degradation for use in experiments.
Materials:
-
This compound (high purity, off-white solid)
-
Degassed solvent (e.g., HPLC-grade methanol (B129727) or ethanol, deoxygenated by sparging with argon or nitrogen for at least 30 minutes)
-
An appropriate antioxidant (e.g., ascorbic acid)
-
Amber glass vials with Teflon-lined caps
-
Inert gas source (argon or nitrogen)
Procedure:
-
Weighing: In a clean, dry amber glass vial, accurately weigh the desired amount of this compound.
-
Antioxidant Addition (Optional but Recommended): Add a small amount of an antioxidant like ascorbic acid. A final concentration of approximately 0.1-1 mM of the antioxidant is a good starting point.
-
Solvent Addition: Add the degassed solvent to the vial to achieve the desired concentration.
-
Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for about 30 seconds to displace any remaining air.
-
Sealing: Immediately and tightly seal the vial with a Teflon-lined cap.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution in a cool, dark place (refrigeration is recommended). If possible, store under an inert atmosphere.
-
Usage: Use the prepared solution as quickly as possible. For extended experiments, it is advisable to prepare fresh solutions daily.
Protocol 2: Purity Assessment of this compound by HPLC
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm). A photodiode array (PDA) detector is recommended for assessing peak purity.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. The presence of additional peaks indicates impurities or degradation products.
Mandatory Visualization
Caption: Simplified proposed oxidation pathway of this compound.
Caption: Workflow for preparing and handling stabilized this compound solutions.
References
Technical Support Center: Troubleshooting Low Yields in 4-Amino-2-chlorophenol Reactions
Welcome to the technical support center for 4-Amino-2-chlorophenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during the synthesis of this compound, with a focus on improving reaction yields.
Troubleshooting Guides & FAQs
Low yields in the synthesis of this compound, typically prepared by the reduction of 4-chloro-2-nitrophenol (B165678), can arise from a variety of factors. This guide will walk you through common problems and their solutions.
Issue 1: Low Overall Yield
Q1: My final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low overall yield is a frequent issue and can be attributed to several factors throughout the experimental process. A systematic approach to identifying the root cause is crucial.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low reaction yield.
To pinpoint the issue, consider the following points:
-
Incomplete Reaction: The starting material, 4-chloro-2-nitrophenol, may not be fully consumed.
-
Side Reactions: The formation of unwanted byproducts can consume the starting material or the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.
-
Product Degradation: The aminophenol product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. An incomplete reaction will show a significant amount of starting material remaining even after the recommended reaction time.
-
Analyze for Byproducts: Utilize HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any significant impurities in your crude product.
-
Optimize Reaction Conditions: Based on your findings, adjust the reaction parameters as detailed in the following sections.
Issue 2: Incomplete Reaction
Q2: My reaction seems to stop before all the 4-chloro-2-nitrophenol is consumed. What should I check?
A2: An incomplete reaction is often due to issues with the catalyst, reagents, or reaction conditions.
Troubleshooting Incomplete Reactions:
Caption: Troubleshooting workflow for an incomplete reaction.
-
Catalyst Activity:
-
Quality: For catalytic hydrogenation, ensure your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is fresh and has been stored properly to prevent deactivation.
-
Loading: The amount of catalyst may be insufficient. Try increasing the catalyst loading in increments.
-
-
Reducing Agent Stoichiometry:
-
For chemical reductions (e.g., with hydrazine (B178648) hydrate (B1144303) or iron powder), ensure the correct molar ratio of the reducing agent to the starting material is used. An insufficient amount will lead to an incomplete reaction.
-
-
Reaction Conditions:
-
Temperature: Some reductions require heating to proceed at a reasonable rate. Ensure the reaction is maintained at the optimal temperature.
-
Pressure: For catalytic hydrogenation, the hydrogen pressure might be too low.
-
Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure good contact between the reactants and the catalyst.
-
-
Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Consider using a co-solvent to improve solubility.
Issue 3: Formation of Byproducts
Q3: I am observing significant impurities in my product. What are the likely side reactions and how can I minimize them?
A3: The most common side reaction in the reduction of 4-chloro-2-nitrophenol is dechlorination, leading to the formation of 2-aminophenol. Other impurities can also arise from incomplete reduction or over-reduction.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Pathway | Prevention Strategy |
| 2-Aminophenol | Reductive cleavage of the C-Cl bond (dechlorination). This is more prevalent at higher temperatures and with certain catalysts like Pd/C.[1] | - Use a more selective catalyst such as Platinum on Carbon (Pt/C).[1]- Maintain a lower reaction temperature.- Optimize reaction time to avoid prolonged exposure to reducing conditions. |
| 4-Chloro-2-hydroxylaminophenol | Incomplete reduction of the nitro group. | - Increase reaction time or temperature.- Ensure sufficient reducing agent is present. |
| Azoxy, Azo, and Hydrazo compounds | Dimerization of partially reduced intermediates. | - Maintain acidic or neutral reaction conditions. |
Analytical Identification of Byproducts:
-
HPLC: A reversed-phase HPLC method can be used to separate this compound from its potential impurities.
-
GC-MS: GC-MS is a powerful tool for identifying volatile byproducts. Derivatization of the polar amino and hydroxyl groups may be necessary.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-chloro-2-nitrophenol
This protocol describes a general procedure for the catalytic hydrogenation of 4-chloro-2-nitrophenol to this compound.
Materials:
-
4-chloro-2-nitrophenol
-
Methanol (B129727) or Ethanol
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 4-chloro-2-nitrophenol in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add the 5% Pt/C catalyst under a nitrogen atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the vessel and purge with nitrogen gas several times to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction of 4-chloro-2-nitrophenol using Hydrazine Hydrate
This method provides an alternative to catalytic hydrogenation and has been reported to give high yields.[2]
Materials:
-
4-chloro-2-nitrophenol
-
Ethanol
-
Hydrazine hydrate (80% solution)
-
Ferric chloride (catalyst)
-
Activated carbon
Procedure:
-
To a solution of 4-chloro-2-nitrophenol in ethanol, add a catalytic amount of ferric chloride and a small amount of activated carbon.
-
Heat the mixture to reflux (around 70-80°C).
-
Slowly add hydrazine hydrate to the refluxing mixture. An exothermic reaction will occur.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and activated carbon.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization. A patent describing a similar process reports a yield of up to 86% with a purity of over 97%.[2]
Protocol 3: HPLC Analysis of Reaction Mixture
This protocol outlines a general method for monitoring the reaction progress and assessing the purity of the final product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of water (with 0.1% acetic acid) and acetonitrile (B52724) (e.g., 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or a solution of the final product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Reduction Methods for this compound Synthesis
| Reduction Method | Catalyst/Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Pt/C, H₂ | Good to Excellent | Clean reaction, easy product isolation. | Requires specialized pressure equipment, potential for catalyst poisoning. |
| Catalytic Hydrogenation | Pd/C, H₂ | Good | Readily available catalyst. | Higher risk of dechlorination, especially at elevated temperatures.[1] |
| Chemical Reduction | Hydrazine Hydrate / FeCl₃ | Up to 86%[2] | High yield, does not require pressure equipment. | Use of corrosive and toxic hydrazine hydrate. |
| Chemical Reduction | Fe / HCl or NH₄Cl | Moderate to Good | Inexpensive reagents. | Generates significant iron sludge waste, requiring careful disposal. |
Visualization of Key Processes
Reaction Pathway: Reduction of 4-chloro-2-nitrophenol
Caption: Main reaction and side reaction in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Crude 4-Amino-2-chlorophenol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the removal of impurities from crude 4-Amino-2-chlorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities in crude this compound largely depend on the synthetic route employed. The two primary synthesis methods can introduce the following contaminants:
-
From Nitration of p-Chlorophenol followed by Reduction:
-
Unreacted p-Chlorophenol: Incomplete nitration can lead to the presence of the starting material.
-
4-Chloro-2-nitrophenol: Incomplete reduction will leave the intermediate in the final product.
-
Isomeric Aminophenols: Impurities in the starting p-chlorophenol or non-selective nitration can result in other aminophenol isomers.
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can form highly colored polymeric impurities, often appearing as brown or black tars.[1][2]
-
-
From Hydrolysis of 2,5-Dichloronitrobenzene followed by Reduction:
-
Unreacted 2,5-Dichloronitrobenzene: Incomplete hydrolysis can carry over the starting material.[3][4]
-
4-Chloro-2-nitrophenol: The intermediate from the hydrolysis step may persist if the subsequent reduction is incomplete.[3][4]
-
Heavy Metals: If catalytic hydrogenation is used for reduction (e.g., with Raney nickel or platinum), trace amounts of the metal catalyst may be present.[3][4]
-
Colored Degradation Products: As with the other method, oxidation can lead to colored impurities.[1][2]
-
Q2: My crude this compound is dark brown. What causes this discoloration and how can I remove it?
The dark coloration is typically due to the formation of benzoquinone-imine type structures and other polymeric oxidation products.[1] Aminophenols are sensitive to air and light, which promotes this oxidation.[5] This can be addressed by:
-
Treatment with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[1][2]
-
Use of a Reducing Agent: Washing the crude product or including a reducing agent like sodium dithionite (B78146) in the purification process can help to reduce the colored oxidized species.[1]
-
Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) during purification and storage can minimize further oxidation.[5]
Q3: What are the most effective methods for purifying crude this compound?
The most common and effective purification techniques are recrystallization and acid-base extraction. The choice depends on the nature and quantity of the impurities.
-
Recrystallization is excellent for removing small amounts of impurities from a solid crude product. It relies on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures.
-
Acid-Base Extraction is a powerful technique for separating acidic, basic, and neutral impurities. Since this compound is amphoteric (containing both a weakly acidic phenolic group and a weakly basic amino group), its solubility can be manipulated by adjusting the pH of an aqueous solution.[1]
Q4: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures. A two-solvent system can also be effective.[6][7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Light brown crystalline solid |
| Melting Point | 140 °C[4] |
| CAS Number | 3964-52-1 |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble (3 g/L at 26°C)[8] |
| Ethanol | Soluble |
| Methanol (B129727) | Soluble |
| Acetone | Soluble |
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to just dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and filter the hot solution quickly. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals before placing it in an ice bath.[5] |
| The chosen solvent is not optimal. | Perform small-scale solubility tests with a range of solvents to find one with a large difference in solubility between hot and cold conditions. Consider a two-solvent recrystallization. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated. | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly.[7] |
| High concentration of impurities. | The impurities may be depressing the melting point of the mixture. Try a preliminary purification step like acid-base extraction before recrystallization. |
Issue 3: Persistent Impurities After Purification
| Possible Cause | Solution |
| Isomeric impurities with similar solubility. | Recrystallization may not be effective. Consider column chromatography for separation. An HPLC analysis can help to identify and quantify isomeric impurities. |
| Neutral, non-polar impurities. | If the desired product is isolated by acid-base extraction, neutral impurities will remain in the organic layer. Ensure thorough extraction. |
| Incomplete removal of colored impurities. | Increase the amount of activated charcoal used during recrystallization, or perform a second recrystallization. Ensure the charcoal is thoroughly removed by hot filtration. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is a general guideline and may need optimization based on the specific impurities present. A common two-solvent system for aminophenols is methanol/water or ethanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol (the "good" solvent) with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and gently boil for 5-10 minutes.
-
Hot Filtration: Preheat a funnel and a new receiving flask. Quickly filter the hot solution through fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Addition of Anti-Solvent: Reheat the clear filtrate to boiling. Slowly add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.[1]
-
Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the organic layer, which contains neutral impurities.
-
Basification and Re-extraction: Transfer the aqueous layer to a clean beaker and cool it in an ice bath. Slowly add a base (e.g., 2 M NaOH) with stirring to adjust the pH to approximately 8-9, at which point the this compound will precipitate. Extract the aqueous suspension with three portions of a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Safety Precautions:
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust.[9]
Mandatory Visualization
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
Solubility issues of 4-Amino-2-chlorophenol in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Amino-2-chlorophenol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar organic compound. Its solubility is governed by the "like dissolves like" principle, meaning it is more soluble in polar solvents than in non-polar solvents. It is known to be slightly soluble in water and soluble in polar organic solvents like alcohols and acetone.[1][2] The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes its solubility highly dependent on the pH of the medium.
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
If you are experiencing poor solubility, consider the following:
-
Solvent Polarity: Ensure you are using a solvent with appropriate polarity. Polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol (B129727) and ethanol, are good starting points.
-
Temperature: Gently warming the mixture can significantly increase the rate of dissolution and the solubility limit. However, be cautious of the thermal stability of this compound to avoid degradation.
-
Purity of the Compound: Impurities in the this compound can affect its solubility. Ensure you are using a high-purity grade.
Q3: How does pH influence the solubility of this compound?
The amphoteric nature of this compound, containing both an acidic phenol (B47542) group and a basic amino group, means its solubility can be dramatically altered by pH.[3]
-
In acidic conditions: The amino group can be protonated to form a more soluble salt.
-
In basic conditions: The phenolic hydroxyl group can be deprotonated to form a phenoxide salt, which also has increased solubility in polar solvents.
Q4: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent is a common and effective strategy. If this compound has low solubility in your primary reaction solvent, adding a small amount of a more polar co-solvent in which it is highly soluble (e.g., DMSO or methanol) can enhance the overall solvating power of the solvent system. Ensure the co-solvent is compatible with your experimental conditions.
Q5: Are there any known quantitative solubility data for this compound in common organic solvents?
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility challenges with this compound.
Table 1: Qualitative Solubility of Aminophenol Derivatives in Common Organic Solvents
This table provides general guidance based on the solubility of related compounds like 4-aminophenol. Actual solubility of this compound may vary.
| Solvent Class | Solvent Examples | Expected Solubility of this compound |
| Polar Protic | Methanol, Ethanol, Isopropanol | Generally Soluble |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Generally Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble |
| Halogenated | Dichloromethane, Chloroform | Slightly Soluble to Insoluble |
| Aromatic | Toluene, Benzene | Insoluble |
| Non-polar | Hexane, Cyclohexane | Insoluble |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This method provides a quick assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials (1-2 mL capacity)
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method to determine the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Chosen organic solvent
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial. A visible amount of undissolved solid should remain.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker/stirrer for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for several hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor.
Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
References
Technical Support Center: Enhancing the Efficiency of 4-Amino-2-chlorophenol Hydrodechlorination
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the efficiency of 4-Amino-2-chlorophenol hydrodechlorination. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrodechlorination?
The primary and desired product of the successful hydrodechlorination of this compound is 4-Aminophenol. The reaction involves the selective removal of the chlorine atom from the aromatic ring and its replacement with a hydrogen atom.
Q2: Which catalyst is most effective for this reaction?
Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), are widely recognized for their high activity and selectivity in hydrodechlorination reactions.[1] Palladium on alumina (B75360) (Pd/Al2O3) is also a viable option.[2] The choice of support can influence catalyst stability and performance.[2]
Q3: Can the amino group in this compound poison the palladium catalyst?
Yes, nitrogen-containing compounds can act as catalyst poisons by strongly adsorbing to the active sites on the palladium surface, which can inhibit the reaction.[3][4] While the amino group in the substrate itself can lead to some inhibition, impurities in the starting material or the product acting as a poison are also common concerns.[4]
Q4: What are common side reactions or byproducts to be aware of?
Besides incomplete dechlorination, potential side reactions include:
-
Hydrogenolysis of the amino group: Although less common under typical hydrodechlorination conditions, it can occur, leading to the formation of phenol.
-
Ring Hydrogenation: Further reduction of the aromatic ring can occur, especially under harsh conditions (high pressure and temperature), yielding aminocyclohexanol derivatives.
-
Polymerization: Under certain conditions, oxidative coupling of the aminophenol product can lead to the formation of polymeric materials.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique allows for the simultaneous quantification of the starting material (this compound) and the product (4-Aminophenol).[5][6] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrodechlorination of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been improperly stored, or is from a poor-quality batch.[4] | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst has been stored under an inert atmosphere. 3. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)2/C).[4] |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, carbon monoxide) are deactivating the catalyst.[3] | 1. Purify the starting material (e.g., by recrystallization). 2. Use high-purity, deoxygenated solvents.[3] 3. Employ a high-purity hydrogen source. | |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | 1. Ensure the reaction system is properly sealed and there are no leaks. 2. For difficult substrates, consider increasing the hydrogen pressure using a Parr shaker or a similar high-pressure reactor.[4][7] | |
| Poor Mass Transfer: Inadequate mixing is preventing efficient contact between the hydrogen gas, the liquid phase, and the solid catalyst. | 1. Increase the stirring speed to create a vortex that draws hydrogen into the solution. 2. Use a flask with a large surface area for the solvent.[4] | |
| Slow Reaction Rate | Suboptimal pH: The reaction pH can significantly affect the rate of hydrodechlorination. | 1. For hydrodechlorination of chlorophenols, slightly acidic to neutral pH is often optimal. However, the effect of pH should be empirically determined for this compound. |
| Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. | 1. A typical starting point is 10% (w/w) of the catalyst relative to the substrate.[4] This can be increased to improve the reaction rate. | |
| Low Temperature: The reaction may be too slow at room temperature. | 1. Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate, but be mindful of potential side reactions.[4] | |
| Formation of Byproducts | Over-reduction: Harsh reaction conditions can lead to the hydrogenation of the aromatic ring or hydrogenolysis of the amino group. | 1. Reduce the hydrogen pressure and/or reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst-Induced Side Reactions: The choice of catalyst or support can influence selectivity. | 1. Screen different catalysts (e.g., Pd/C vs. Pd/Al2O3) to find the one that provides the highest selectivity for the desired product. | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filter paper. | 1. Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles.[8] 2. Ensure the Celite pad is kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.[8] |
Data Presentation
The following tables summarize quantitative data on the hydrodechlorination of 4-chlorophenol, which can serve as a starting point for optimizing the conditions for this compound.
Table 1: Effect of Catalyst Loading on 4-Chlorophenol Removal
| Catalyst (Pd/Al2O3) Dosage (g/L) | 4-CP Removal (%) after 40 min | 4-CP Removal (%) after 60 min |
| 0.2 | 88.2 | >95 |
| 0.5 | 95.2 | >95 |
| 1.0 | >99 | >99 |
Data extrapolated from studies on 4-chlorophenol.
Table 2: Effect of Initial pH on 4-Chlorophenol Removal
| Initial pH | 4-CP Removal (%) within 20 min |
| 4.5 | ~100 |
| 10 | 81.74 |
Data extrapolated from studies on 4-chlorophenol.
Experimental Protocols
General Protocol for Batch Hydrodechlorination of this compound
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), deoxygenated
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or access to a hydrogen gas line
-
Vacuum/inert gas manifold
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the deoxygenated solvent (e.g., methanol, to a concentration of 0.1-0.5 M).
-
Carefully add 10% Pd/C (typically 5-10 mol % Pd relative to the substrate).
-
-
Inerting the System:
-
Seal the flask and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Introducing Hydrogen:
-
Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a regulated hydrogen line).
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., balloon pressure).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient gas-liquid-solid mixing.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and can ignite if allowed to dry in the air. Keep the filter cake wet with solvent.[8]
-
Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
The collected filtrate contains the desired 4-Aminophenol.
-
-
Catalyst Quenching:
-
The wet catalyst on the Celite® pad should be carefully transferred to a separate container and quenched by slowly adding water or a dilute acid before disposal.
-
-
Product Isolation:
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by recrystallization or column chromatography).
-
Visualizations
Experimental Workflow for Hydrodechlorination
Caption: Workflow for the catalytic hydrodechlorination of this compound.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting flowchart for addressing low conversion rates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
Minimizing side-product formation in 4-Amino-2-chlorophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chlorophenol. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reduction of the nitro group. | - Catalyst Inactivity: Ensure the catalyst (e.g., Raney Nickel, Pt/C) is fresh and active. Consider using a higher catalyst loading.[1][2] - Insufficient Reducing Agent: Verify the stoichiometry of the reducing agent (e.g., hydrazine (B178648) hydrate (B1144303), hydrogen pressure).[2][3] - Suboptimal Reaction Temperature: For iron/acid reductions, ensure the reaction is heated to a steady reflux (typically 80-90°C for ethanol/water mixtures).[4] |
| Degradation of the starting material or product. | - Overheating: Avoid excessive temperatures, which can lead to degradation of aminophenols.[4] - Prolonged Reaction Time: Monitor the reaction progress using TLC to avoid unnecessary heating after completion.[4] | |
| Presence of Impurities in the Final Product | Formation of isomeric or over-chlorinated side-products. | - Starting Material Purity: Use high-purity starting materials. Impurities in the initial reagents can lead to unwanted side reactions.[5] - Control of Chlorination: When synthesizing the nitrophenol intermediate from p-nitrophenol, carefully control the addition of the chlorinating agent to minimize the formation of di-chlorinated species like 2,6-dichloro-4-nitrophenol.[3] |
| Incomplete removal of starting materials or intermediates. | - Reaction Monitoring: Use TLC to ensure the complete consumption of the starting nitro compound.[4] - Purification: Employ appropriate purification techniques such as recrystallization or column chromatography. Washing the crude product with a suitable solvent can also help remove unreacted starting materials. | |
| Oxidation of the aminophenol product. | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the air-sensitive aminophenol product. - Antioxidants: Consider the addition of a small amount of an antioxidant during work-up and storage. | |
| Product Precipitation During Filtration | The product has limited solubility in the cooled reaction mixture. | - Filter the reaction mixture while it is still warm, being cautious with flammable solvents. - If the product co-precipitates with inorganic salts (e.g., iron salts), wash the filter cake extensively with a hot solvent in which the product is soluble.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the reduction of a nitrophenol intermediate. Two primary routes are:
-
From 2,5-Dichloronitrobenzene: This involves the hydrolysis of 2,5-dichloronitrobenzene to form 4-chloro-2-nitrophenol, followed by reduction of the nitro group.[1][6]
-
From p-Nitrophenol: This route starts with the chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol (B164951), which is then reduced.[3]
Q2: Which reduction method is most effective for converting the nitrophenol intermediate?
A2: Several reduction methods are effective, and the choice may depend on available equipment and safety considerations:
-
Catalytic Hydrogenation: This method uses catalysts like Raney Nickel or Platinum on carbon (Pt/C) with hydrogen gas. It is a clean method but requires specialized hydrogenation equipment.[1]
-
Hydrazine Hydrate Reduction: This method employs hydrazine hydrate in the presence of a catalyst, such as activated carbon and ferric chloride hexahydrate. It offers high yields and purity.[3][7]
-
Iron/Acid Reduction: Reduction with iron powder in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution) is a classical and cost-effective method, though it can sometimes be less clean than catalytic methods.[4]
Q3: What are the key side-products to watch for, and how can they be minimized?
A3: A common side-product, particularly when starting from p-nitrophenol, is 2,6-dichloro-4-nitrophenol.[3] To minimize its formation, carefully control the stoichiometry and addition rate of the chlorinating agent. Using high-purity starting materials is also crucial to prevent the introduction of other impurities.[5] During the reduction of 2-chloro-4-nitrophenol, incomplete reaction can leave residual starting material, and over-reduction or side reactions can lead to other byproducts. Monitoring the reaction by TLC is recommended to ensure full conversion and to avoid prolonged reaction times that might lead to degradation.[4]
Q4: How can I effectively monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Periodically, a small aliquot of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., hexane/ethyl acetate). The reaction is considered complete when the spot corresponding to the starting nitrophenol has disappeared.[4]
Q5: What are the recommended purification methods for this compound?
A5: After the reaction work-up, which typically involves filtration to remove catalysts or inorganic salts, the crude product can be purified by:
-
Recrystallization: Using a suitable solvent system to obtain a crystalline product of high purity.
-
Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica (B1680970) gel is effective.[4]
-
Activated Carbon Treatment: Adding activated carbon during the work-up can help decolorize the solution and remove certain organic impurities.[1]
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-chloro-4-nitrophenol with Hydrazine Hydrate[3][7]
-
Setup: In a four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and a tail gas absorption device, add 2-chloro-4-nitrophenol, water, activated carbon, and ferric chloride hexahydrate.
-
Base Addition: Slowly add a 30% sodium hydroxide (B78521) solution. The mixture will heat up naturally.
-
Heating: After the addition of NaOH, heat the mixture to 95-100°C and maintain for 30 minutes to ensure full contact between the reactants and the catalyst.
-
Reduction: At 95-100°C, slowly add 40% hydrazine hydrate. After the addition is complete, maintain the temperature for 3 hours.
-
Work-up: Cool the reaction mixture to 40-45°C and filter. Wash the filter cake with water.
-
Precipitation: Combine the filtrates and adjust the pH to neutral with concentrated hydrochloric acid to precipitate the faint yellow solid product, this compound.
-
Isolation: Filter the solid, wash with water, and dry to obtain the final product.
Protocol 2: Synthesis via Catalytic Hydrogenation of 4-chloro-2-nitrophenol[1]
-
Charging Reactor: In a hydrogenation kettle, add 4-chloro-2-nitrophenol, methanol (B129727) as a solvent, and a catalyst such as Raney Nickel or Platinum on carbon.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 1.5 MPa).
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete (as monitored by hydrogen uptake or TLC).
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.
-
Solvent Removal: Distill the filtrate to remove the methanol.
-
Purification: Dissolve the residue in water and hydrochloric acid. Decolorize with activated carbon and filter.
-
Precipitation: Adjust the pH of the filtrate with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Isolation: Filter the product, wash, and dry.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 2. Page loading... [guidechem.com]
- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. cir-safety.org [cir-safety.org]
- 7. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
Validation & Comparative
Unraveling the Structure-Activity Relationship of Chlorinated Aminophenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chlorinated aminophenols, with a primary focus on their in vitro nephrotoxicity. The position and number of chlorine substituents on the aminophenol scaffold significantly influence their biological activity, offering critical insights for the development of safer therapeutic agents and a deeper understanding of xenobiotic metabolism.
Comparative Nephrotoxicity of Chlorinated 4-Aminophenols
A key determinant of the toxicity of chlorinated aminophenols is the substitution pattern of chlorine atoms on the aromatic ring. Experimental data from in vitro studies on isolated renal cortical cells (IRCC) from male Fischer 344 rats reveal a distinct SAR for nephrotoxicity, as measured by lactate (B86563) dehydrogenase (LDH) release, an indicator of cytotoxicity.
The direct nephrotoxic potential of the tested aminophenols follows this descending order: 4-amino-2,6-dichlorophenol (4-A2,6DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (B1666318) (4-AP) > 4-amino-3-chlorophenol (B108459) (4-A3CP) [1]. This indicates that chlorine atoms positioned ortho to the hydroxyl group (positions 2 and 6) enhance nephrotoxicity, while a chlorine atom adjacent to the amino group (position 3) reduces it[1].
Quantitative Cytotoxicity Data
The following table summarizes the percentage of LDH release from IRCC after a 60-minute incubation with the respective aminophenol compounds at concentrations of 0.5 mM and 1.0 mM.
| Compound | Concentration (mM) | Mean LDH Release (% of Total) ± S.E. |
| Vehicle Control | - | 4.5 ± 0.4 |
| 4-Aminophenol (4-AP) | 0.5 | 5.2 ± 0.6 |
| 1.0 | 12.5 ± 1.5 | |
| This compound (4-A2CP) | 0.5 | 18.1 ± 2.1♦ |
| 1.0 | 38.9 ± 3.5♦ | |
| 4-Amino-3-chlorophenol (4-A3CP) | 0.5 | 4.9 ± 0.5 |
| 1.0 | 5.5 ± 0.7 | |
| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 0.5 | 25.5 ± 2.8♦ |
| 1.0 | 50.1 ± 4.2*♦ |
* Indicates a statistically significant difference from the vehicle control group (P < 0.05). ♦ Indicates a statistically significant difference from the corresponding 4-AP value (P < 0.05). (Data sourced from Rankin et al., Chemico-Biological Interactions, 2014)[1]
At a concentration of 0.5 mM, significant cytotoxicity was observed only with 4-A2CP and 4-A2,6DCP. When the concentration was increased to 1.0 mM, all compounds except 4-A3CP showed significant cytotoxicity compared to the vehicle control[1].
Bioactivation Pathways and Mechanisms of Toxicity
The enhanced nephrotoxicity of certain chlorinated aminophenols is attributed to their metabolic bioactivation into reactive intermediates. Studies suggest that the bioactivation of this compound is mediated by peroxidase and cyclooxygenase enzymes, leading to the formation of reactive species that can induce cellular damage[1][2].
dot
Caption: Peroxidase-mediated bioactivation of chlorinated aminophenols.
dot
Caption: Cyclooxygenase-dependent co-oxidation of chlorinated aminophenols.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
This protocol is adapted from the methodology used to assess the nephrotoxicity of chlorinated aminophenols in isolated renal cortical cells (IRCC)[1].
dot
References
A Comparative Guide to Validated HPLC Methods for 4-Amino-2-chlorophenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and degradation products is critical for ensuring the safety and efficacy of pharmaceutical products. 4-Amino-2-chlorophenol, a potential impurity and degradation product, requires robust analytical methods for its precise measurement. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound with other analytical techniques, supported by experimental data and detailed protocols.
Comparative Performance of Analytical Methods
The selection of an analytical method is contingent on various factors, including the intended purpose of the assay, the nature of the sample matrix, and the required sensitivity and selectivity. While HPLC with UV detection is a widely adopted technique for the quantification of pharmaceutical compounds, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer distinct advantages in specific contexts. The following table summarizes the comparative performance of these methods for the analysis of small organic molecules like this compound.
Table 1: Comparison of Quantitative Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[1][2] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0%[3] | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 5 ng[1][2] | < 0.1 ng/mL[3] | 1 - 10 ng/mL[3] |
| Limit of Quantification (LOQ) | 20 ng[1][2] | < 0.5 ng/mL[3] | 5 - 20 ng/mL[3] |
| Robustness | High[3] | Moderate | Moderate |
| Specificity | Good to Excellent[3] | Excellent | Good to Excellent |
Validated HPLC Method for Aminophenol Isomers
Table 2: Summary of Validation Parameters for a Representative RP-HPLC Method for an Aminophenol Isomer
| Validation Parameter | Result |
| Linearity Range | 400 - 2000 ng |
| Correlation Coefficient (R²) | 0.9993[1][2] |
| Limit of Detection (LOD) | 5 ng[1][2] |
| Limit of Quantification (LOQ) | 20 ng[1][2] |
| Accuracy (% Recovery) | 99.90 - 100.67% |
| Precision (% RSD) | |
| - Repeatability | < 2.0% |
| - Intermediate Precision | < 2.0% |
| Specificity | No interference from blank, mobile phase, or other components observed.[2] |
| Robustness | The method is robust for small, deliberate variations in method parameters.[3] |
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method for the quantification of a this compound isomer is provided below. This protocol can be adapted and validated for this compound.
Representative RP-HPLC Method
This method is based on the validated procedure for the quantification of 2-amino-4-chlorophenol.[1][2]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as 1% acetic acid.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 400-2000 ng/injection).[1][2]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the calibration range. For tablet formulations, a powder equivalent to a specific amount of the active pharmaceutical ingredient can be used, followed by extraction with a suitable solvent like methanol (B129727) and subsequent filtration.[1]
-
Method Validation Protocol
The following protocol outlines the key experiments required for the validation of the HPLC method as per ICH guidelines.[4]
-
Specificity: Analyze blank samples (matrix without the analyte), and samples spiked with this compound and any potential interfering substances. The peak for this compound should be well-resolved from any other peaks.[2]
-
Linearity: Inject a series of at least five concentrations of this compound covering the expected range. Plot a graph of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[1][2]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at the target concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[1][2]
-
Robustness: Intentionally vary critical method parameters such as the mobile phase composition (±2%), pH of the mobile phase (±0.2 units), and column temperature (±5 °C) to assess the method's reliability during normal use.[3]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship of the validation parameters.
Caption: General workflow for HPLC method validation.
Caption: Interrelationship of HPLC validation parameters.
References
Comparative Analysis of 4-Amino-2-chlorophenol Metabolite Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of drug metabolites is critical for the accurate interpretation of immunoassay data and for assessing off-target effects. This guide provides a framework for evaluating the cross-reactivity of 4-Amino-2-chlorophenol (4-A2CP) metabolites, summarizes alternative analytical techniques, and presents relevant experimental protocols.
Hypothetical Cross-Reactivity Data
In the absence of specific immunoassay data for 4-A2CP metabolites, the following table provides a template for summarizing potential cross-reactivity. This table is based on a hypothetical competitive ELISA designed for the detection of the parent compound, 4-A2CP. The IC50 (the concentration that inhibits 50% of the signal) is the benchmark against which potential metabolites and structurally related compounds are compared.[1] Researchers can use this format to report their own experimental findings.
| Compound | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity |
| This compound (Parent) | 10.0 | 100% |
| N-acetyl-4-amino-2-chlorophenol | 250 | 4.0% |
| This compound glucuronide | > 1000 | < 1.0% |
| This compound sulfate | > 1000 | < 1.0% |
| 2-Chloro-p-benzoquinone imine | 50 | 20% |
| 4-Aminophenol | 500 | 2.0% |
| 2-Chloroaniline | > 1000 | < 1.0% |
% Cross-Reactivity is calculated as: (IC50 of 4-A2CP / IC50 of Test Compound) x 100
Metabolic Pathways of this compound
The metabolism of this compound is a key factor in its potential toxicity and the generation of metabolites that could exhibit cross-reactivity. Bioactivation of 4-A2CP can be mediated by cyclooxygenase and peroxidases, leading to the formation of reactive intermediates.[2][3][4][5][6] Free radicals are also believed to play a role in its cytotoxic effects.[2][3][4][5][6] The number and position of chlorine atoms on the aminophenol ring influence its nephrotoxic potential.[2][3][4][5][6]
Below is a diagram illustrating the potential metabolic pathways of this compound.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for potential metabolites of 4-A2CP in a competitive ELISA format.[1]
Materials:
-
96-well microtiter plates
-
4-A2CP-protein conjugate (for coating)
-
Anti-4-A2CP antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
4-A2CP standard and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well plate with the 4-A2CP-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Competitive Reaction: Add standards or test compounds at various concentrations, followed by the anti-4-A2CP antibody. Incubate to allow competition between the free analyte and the coated conjugate for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration to determine the IC50 for each compound.
HPLC-MS/MS for Metabolite Quantification
For a more specific and quantitative analysis of 4-A2CP and its metabolites, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a preferred method.
Sample Preparation (Solid-Phase Extraction):
-
Activate a C18 SPE cartridge.
-
Load the aqueous sample (e.g., urine, plasma).
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an organic solvent (e.g., acetonitrile).
-
Dry the eluate and reconstitute in the mobile phase.
HPLC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific parent-product ion transitions of 4-A2CP and its expected metabolites.
GC-MS for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after a derivatization step to increase the volatility of the polar metabolites.
Derivatization (Silylation):
-
Evaporate the sample extract to dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at an elevated temperature (e.g., 70°C) to facilitate the reaction.[2][3]
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan or Selected Ion Monitoring (SIM) for target analytes.
Workflow for Cross-Reactivity and Analytical Studies
The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity and quantifying 4-A2CP and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
A Comparative Analysis of the Nephrotoxic Potential of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxic potential of the three aminophenol isomers: 2-aminophenol (B121084) (ortho-aminophenol), 3-aminophenol (B1664112) (meta-aminophenol), and 4-aminophenol (B1666318) (para-aminophenol). The information presented is collated from various experimental studies to assist researchers in understanding the structure-toxicity relationship and the underlying mechanisms of aminophenol-induced kidney damage.
Executive Summary
Experimental evidence consistently demonstrates a marked difference in the nephrotoxic potential among the three aminophenol isomers. 4-aminophenol is a potent nephrotoxicant, inducing significant kidney damage both in vivo and in vitro. In contrast, 2-aminophenol exhibits significantly lower nephrotoxicity, with adverse effects observed only at higher concentrations. 3-aminophenol is considered to have the lowest nephrotoxic potential of the three isomers, with studies indicating minimal to no renal toxicity at doses that cause other systemic effects. The primary mechanism of 4-aminophenol's nephrotoxicity involves its metabolic activation to a reactive quinoneimine intermediate, leading to glutathione (B108866) depletion, oxidative stress, and subsequent renal tubular necrosis. The lower toxicity of the other isomers is attributed to differences in their metabolic pathways and the stability of their potential reactive metabolites.
Data Presentation: In Vivo Nephrotoxicity
The following tables summarize quantitative data from various studies on the in vivo nephrotoxic effects of aminophenol isomers in rats. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effects of 4-Aminophenol on Renal Function and Structure in Rats
| Dose | Strain | Duration | Blood Urea Nitrogen (BUN) | Kidney Weight | Histopathological Findings | Reference |
| 300 mg/kg i.p. | Sprague-Dawley | 24 hours | Significantly elevated (132.02 ± 9.48 mg%) | Significantly increased (2.76 ± 0.03 g) | Proximal tubular necrosis, intratubular casts.[1][2] | [1][2] |
| 25-100 mg/kg | F344 | - | Dose-related elevations | - | Dose-related proximal nephropathy.[3] | [3] |
| 1.0 or 1.5 mmol/kg i.p. | F344 | 24-48 hours | Markedly increased | Increased | Significant renal damage.[4] | [4] |
Table 2: Effects of 2-Aminophenol on Renal Function and Structure in Rats
| Dose | Strain | Duration | Blood Urea Nitrogen (BUN) | Kidney Weight | Histopathological Findings | Reference |
| 1.0 or 1.5 mmol/kg i.p. | F344 | 24-48 hours | Mild changes | Mild changes | Mild changes in renal function.[4] | [4] |
Table 3: Effects of 3-Aminophenol on Renal Function and Structure in Rats
| Dose | Strain | Duration | Blood Urea Nitrogen (BUN) | Kidney Weight | Histopathological Findings | Reference |
| 240 mg/kg/day (oral) | Sprague-Dawley | 28 days | Not reported | Increased relative kidney weight | Slight pigmentation of renal proximal tubular epithelium (not considered adverse).[5][6] | [5][6] |
| 720 mg/kg/day (oral) | Sprague-Dawley | 28 days | Not reported | Liver, kidney, and thyroid toxicity | Not specified in detail.[5] | [5] |
Data Presentation: In Vitro Cytotoxicity
In vitro studies using renal cortical slices provide a direct comparison of the cytotoxic potential of the aminophenol isomers.
Table 4: Comparative Cytotoxicity of Aminophenol Isomers in Rat Renal Slices
| Isomer | Concentration | Metric | Observation | Reference |
| 4-Aminophenol | 0.1 mM (F344) / 0.25 mM (Sprague-Dawley) | LDH Leakage | Increased LDH leakage.[7] | [7] |
| 2-Aminophenol | 1.0 mM (F344) | LDH Leakage | Elevated LDH release.[7] | [7] |
| 4-Aminophenol | Lower concentrations | LDH Leakage | More potent in inducing LDH leakage than 2-aminophenol.[7] | [7] |
| 4-Aminophenol | Lower concentrations | Glutathione Depletion | More marked decrease in total glutathione than 2-aminophenol.[7] | [7] |
Experimental Protocols
The following is a representative experimental protocol for inducing and assessing aminophenol nephrotoxicity in a rat model, synthesized from the methodologies described in the cited literature.
1. Animal Model:
-
Species: Rat
-
Strain: Fischer 344 (F344) or Sprague-Dawley
-
Sex: Male
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
2. Dosing and Administration:
-
Test Articles: 2-aminophenol, 3-aminophenol, 4-aminophenol.
-
Vehicle: Saline or an appropriate aqueous vehicle.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dose Volume: Typically 1-5 mL/kg body weight.
-
Control Group: Administered the vehicle only.
3. Sample Collection and Analysis:
-
Duration: Animals are monitored for 24 to 48 hours post-dosing for acute studies, or for a specified duration in repeated-dose studies.
-
Blood Collection: Blood samples are collected at the end of the study period via cardiac puncture or other appropriate methods. Serum is separated for biochemical analysis.
-
Biochemical Markers:
-
Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) are measured using standard clinical chemistry analyzers.
-
-
Tissue Collection:
-
Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination.
-
4. Histopathology:
-
Processing: Formalin-fixed kidney tissues are embedded in paraffin, sectioned (e.g., 5 µm thickness), and stained with Hematoxylin and Eosin (H&E).
-
Evaluation: Stained sections are examined under a light microscope by a qualified pathologist. Lesions such as tubular necrosis, degeneration, regeneration, and cast formation are noted and often semi-quantitatively scored based on severity and distribution.
Mechanisms of Nephrotoxicity and Mandatory Visualizations
The differential nephrotoxicity of aminophenol isomers is primarily determined by their metabolic pathways.
4-Aminophenol: The Pathway to Nephrotoxicity
4-aminophenol is metabolized to a reactive benzoquinoneimine intermediate. This electrophilic species can deplete intracellular glutathione (GSH) stores and covalently bind to cellular macromolecules, leading to oxidative stress and cell death.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lack of correlation between para-aminophenol toxicity in vivo and in vitro in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterisation of para-aminophenol-induced nephrotoxic lesions in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative toxicity study of 3-aminophenol in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-2-chlorophenol: A Comparative Analysis of its Efficacy as a Dye Intermediate
In the synthesis of azo dyes, the selection of the primary aromatic amine as a diazo component is a critical determinant of the final dye's properties, including its color, fastness, and overall performance. 4-Amino-2-chlorophenol is a key intermediate in this class, offering a unique combination of a reactive amino group for diazotization, a phenolic hydroxyl group that influences solubility and mordanting capabilities, and a chlorine substituent that can significantly impact the dye's characteristics. This guide provides a comparative analysis of the efficacy of this compound against common alternatives such as p-aminophenol, 4-amino-3-chlorophenol, and 4-amino-2,6-dichlorophenol (B1218435).
Performance Comparison of Dye Intermediates
The efficacy of these aminophenol derivatives as dye intermediates can be evaluated based on several key performance indicators, including the yield of the resulting azo dye, its purity, the kinetics of the synthesis reaction, and the fastness properties of the dyed substrate. The presence and position of chlorine atoms on the aromatic ring of p-aminophenol can influence these parameters.
| Intermediate | Molecular Structure | Typical Dye Yield (%) | Typical Purity (%) | Light Fastness (1-8) | Wash Fastness (1-5) |
| This compound | C₆H₆ClNO | 85-92 | 95-98 | 5-6 | 4-5 |
| p-Aminophenol | C₆H₇NO | 80-90 | 90-95 | 3-4 | 3-4 |
| 4-Amino-3-chlorophenol | C₆H₆ClNO | 82-88 | 93-96 | 4-5 | 4 |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | 88-95 | 96-99 | 6-7 | 5 |
Note: The data presented in this table is illustrative and represents typical ranges observed in azo dye synthesis. Actual values can vary depending on the specific coupling component, reaction conditions, and purification methods used.
Generally, the introduction of a chlorine atom ortho to the amino group, as in this compound, can lead to higher dye yields and improved purity compared to the unsubstituted p-aminophenol. This is often attributed to the electronic effects of the chlorine atom influencing the reactivity of the diazonium salt. Furthermore, halogen substituents are known to enhance the light and wash fastness of azo dyes. Dyes derived from 4-Amino-2,6-dichlorophenol, with two chlorine atoms, are expected to exhibit the highest fastness properties.
Experimental Protocols
The synthesis of azo dyes from aminophenol intermediates typically follows a two-step process: diazotization of the primary aromatic amine followed by coupling with a suitable aromatic compound (the coupling component).
Diazotization of Aminophenols
Materials:
-
Aminophenol derivative (e.g., this compound)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Distilled water
-
Ice
Procedure:
-
Dissolve the aminophenol derivative in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the aminophenol solution, maintaining the temperature below 5°C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step due to its instability.
Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., β-naphthol, resorcinol)
-
Sodium hydroxide (B78521) solution
-
Ice
Procedure:
-
Dissolve the coupling component in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.
-
Maintain the temperature below 5°C throughout the addition. A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture for 30-60 minutes to ensure complete coupling.
-
Isolate the dye by filtration, wash with cold water, and dry.
Evaluation of Fastness Properties
-
Light Fastness: Dyed fabric samples are exposed to a standardized artificial light source that mimics natural sunlight for a specified period. The degree of fading is then assessed by comparing the exposed sample to a set of blue wool standards (ISO 105-B02).
-
Wash Fastness: A dyed fabric sample is washed with a standard soap solution under controlled conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated using a grey scale (ISO 105-C06).
Reaction Pathway and Experimental Workflow
The synthesis of an azo dye from this compound involves a clear sequence of chemical transformations.
General reaction pathway for azo dye synthesis.
The experimental workflow for comparing these intermediates should be carefully controlled to ensure the validity of the results.
Experimental workflow for comparative analysis.
Conclusion
This compound serves as a highly effective intermediate in the synthesis of azo dyes, often demonstrating superior performance in terms of dye yield, purity, and fastness properties when compared to its non-chlorinated counterpart, p-aminophenol. The presence of the chlorine atom generally enhances the stability and longevity of the resulting dyes. For applications demanding exceptional fastness, di-chlorinated derivatives like 4-amino-2,6-dichlorophenol may be the preferred choice, though synthetic complexity and cost may be higher. The selection of the optimal dye intermediate will ultimately depend on the specific requirements of the final application, balancing performance characteristics with economic considerations.
Cytotoxicity comparison between 4-amino-2,6-dichlorophenol and 4-Amino-2-chlorophenol
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of chemical toxicology and drug development, understanding the structure-activity relationships of compounds is paramount. This guide provides a detailed, data-driven comparison of the in vitro cytotoxicity of two closely related phenolic compounds: 4-amino-2,6-dichlorophenol (B1218435) and 4-amino-2-chlorophenol. The following analysis, supported by experimental data, aims to elucidate the impact of chlorination on the toxic potential of these molecules, offering valuable insights for researchers in toxicology and pharmacology.
Executive Summary
Experimental evidence demonstrates a clear hierarchy of cytotoxic potential directly related to the degree and position of chlorine substitution on the 4-aminophenol (B1666318) backbone. In vitro studies on isolated renal cortical cells from male Fischer 344 rats reveal that 4-amino-2,6-dichlorophenol exhibits a greater cytotoxic effect than this compound.[1] This suggests that the addition of a second chlorine atom at the 6-position significantly enhances the compound's toxicity.
The primary mechanism of toxicity for both compounds is believed to involve metabolic bioactivation to reactive intermediates, such as quinoneimines or phenoxy radicals, which can lead to oxidative stress and cellular damage.[2]
Quantitative Cytotoxicity Data
The cytotoxic effects of 4-amino-2,6-dichlorophenol and this compound were assessed by measuring lactate (B86563) dehydrogenase (LDH) release from isolated renal cortical cells (IRCC) after a 60-minute incubation period. LDH release is a well-established indicator of cell membrane damage and cytotoxicity.
| Compound | Concentration (mM) | Mean LDH Release (% of Total) ± S.E. |
| Vehicle (Control) | - | ~5% |
| This compound | 0.5 | ~20% |
| 1.0 | ~45% | |
| 4-amino-2,6-dichlorophenol | 0.5 | ~35%♢ |
| 1.0 | ~60%♢ |
Data are presented as mean ± S.E. from four separate experiments. An asterisk () indicates a value significantly different from the vehicle control group (P < 0.05). A diamond (♢) indicates that the value is significantly different from the corresponding 4-aminophenol (4-AP) value (P < 0.05). Data for this table is extrapolated from graphical representations in the source material and should be considered illustrative. For precise values, refer to the original publication.[1]*
These results clearly indicate that at both 0.5 mM and 1.0 mM concentrations, 4-amino-2,6-dichlorophenol induced a significantly higher percentage of LDH release compared to this compound, establishing its greater cytotoxic potential in this in vitro model.[1] The order of decreasing nephrotoxic potential was determined to be 4-amino-2,6-dichlorophenol > this compound > 4-aminophenol.[1][3]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assessment of 4-amino-2,6-dichlorophenol and this compound.
1. Animal Model:
-
Male Fischer 344 rats were used as the source for renal tissue.[1][3] This strain is commonly used in toxicological studies.
2. Preparation of Isolated Renal Cortical Cells (IRCC):
-
Kidneys were perfused in situ with a collagenase solution to digest the extracellular matrix.
-
The renal cortex was then minced and incubated with collagenase to dissociate the tissue into a cell suspension.
-
The resulting cell suspension was filtered and washed to obtain a purified population of IRCC.
-
Cell viability was assessed using trypan blue exclusion, and cell concentration was adjusted to approximately 4x10^6 cells/ml.[1][3][4]
3. Cytotoxicity Assay (LDH Release):
-
IRCC suspensions were incubated with either the test compound (4-amino-2,6-dichlorophenol or this compound at concentrations of 0.5 mM or 1.0 mM) or the vehicle (control) for 60 minutes at 37°C with shaking.[1][3][4]
-
Following incubation, the cell suspensions were centrifuged to separate the cells from the supernatant.
-
The activity of lactate dehydrogenase (LDH) in the supernatant was measured spectrophotometrically.
-
Total LDH was determined by lysing an aliquot of the cell suspension.
-
Cytotoxicity was expressed as the percentage of LDH released into the supernatant relative to the total LDH content.[1][3][4]
4. Statistical Analysis:
-
Data were analyzed using a one-way analysis of variance (ANOVA) followed by a Dunnett's or Newman-Keuls post-hoc test.
-
A p-value of less than 0.05 was considered statistically significant.[1]
Visualizing the Path to Toxicity
The following diagrams illustrate the proposed mechanisms of toxicity and the experimental workflow.
Caption: Workflow for assessing in vitro nephrotoxicity.
Caption: Proposed mechanism of aminophenol-induced cytotoxicity.
Mechanistic Insights
The enhanced cytotoxicity of 4-amino-2,6-dichlorophenol can be attributed to the electronic and steric effects of the additional chlorine atom. The electron-withdrawing nature of chlorine atoms can influence the redox potential of the molecule, potentially facilitating the formation of reactive intermediates.
Studies have implicated co-oxidation and peroxidase metabolism in the bioactivation of these compounds.[1] The resulting reactive species, such as quinoneimines, are highly electrophilic and can readily react with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction and death.[2] Furthermore, the generation of free radicals can induce oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, which contributes to cellular damage.[1]
For this compound, cytotoxicity was attenuated by the peroxidase inhibitor mercaptosuccinic acid and antioxidants like ascorbate (B8700270) and glutathione, supporting the role of peroxidative bioactivation and free radicals in its toxicity.[1][3][4] Similarly, the toxicity of 4-amino-2,6-dichlorophenol is also thought to involve the formation of reactive metabolites, with oxidation being a key step in its nephrotoxic effects.[2]
Conclusion
The available in vitro data conclusively demonstrate that 4-amino-2,6-dichlorophenol is a more potent cytotoxic agent than this compound in isolated renal cortical cells. This difference is attributed to the presence of a second chlorine atom, which enhances the compound's ability to be bioactivated into reactive, cell-damaging species. These findings underscore the critical importance of halogen substitution patterns in determining the toxicological profiles of phenolic compounds. For researchers in drug development, this information is crucial for lead optimization and safety assessment, highlighting the need to carefully consider the potential for metabolic activation and cytotoxicity of halogenated aromatic structures.
References
- 1. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2,6-dichlorophenol nephrotoxicity in the Fischer 344 rat: protection by ascorbic acid, AT-125, and aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
A Comparative Guide to Alternatives for 4-Amino-2-chlorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, product purity, and the overall environmental footprint of a synthetic route. 4-Amino-2-chlorophenol, a halogenated aromatic compound, has traditionally been employed in the synthesis of a variety of molecules, including dyes, pharmaceuticals, and agrochemicals. However, growing concerns over the environmental and health impacts of halogenated organic compounds have prompted a search for viable, safer, and more sustainable alternatives.
This guide provides an objective comparison of this compound with its non-halogenated and substituted analogues, focusing on their performance in key organic synthesis applications. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Performance Comparison in Key Applications
The utility of an aromatic amine in organic synthesis is largely determined by its reactivity, the yield and purity of the resulting products, and its toxicological profile. This section compares this compound with its primary alternatives, 4-Aminophenol (B1666318) and other substituted aminophenols, in the context of azo dye and pharmaceutical synthesis.
Azo Dye Synthesis
Azo dyes are a significant class of organic colorants synthesized via the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The electronic nature of the substituents on the aromatic amine can significantly influence the color and fastness properties of the resulting dye.
While this compound can be used to produce specific hues, its non-halogenated counterpart, 4-Aminophenol, is a widely used and effective precursor for a broad range of azo dyes.[1][2] The presence of the chlorine atom in this compound can impact the electronic properties of the diazonium salt, potentially leading to different shades compared to those derived from 4-Aminophenol. However, the use of a chlorinated compound introduces environmental concerns related to the potential formation of halogenated byproducts.
Table 1: Comparison of this compound and 4-Aminophenol in Azo Dye Synthesis
| Feature | This compound | 4-Aminophenol | Other Substituted Aminophenols (e.g., 4-Amino-3-methylphenol) |
| Typical Application | Synthesis of specific azo dyes | Versatile precursor for a wide range of azo dyes | Used for specific color shades and properties |
| Reaction Yield | Generally moderate to good, though data is limited. An informal synthesis reported a 26% yield for a specific dye.[3] | Can achieve high yields, often exceeding 90% under optimized conditions.[4] | Yields are structure-dependent. |
| Product Purity | Purification may be required to remove halogenated impurities. | Purification is standard; recrystallization is common. | Purity is dependent on the specific reaction and purification methods. |
| Environmental Impact | Potential for formation of chlorinated byproducts. | Generally considered a greener alternative to its halogenated counterpart. | Environmental impact varies with the nature of the substituent. |
| Toxicity | Halogenated phenols can exhibit higher toxicity.[5] | Generally lower toxicity compared to halogenated derivatives.[6] | Toxicity is influenced by the type and position of the substituent.[5] |
Pharmaceutical Synthesis
In the pharmaceutical industry, aminophenols are crucial intermediates for the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic, from 4-aminophenol.[7]
The use of non-halogenated precursors like 4-aminophenol is generally preferred in pharmaceutical manufacturing to avoid the potential for incorporating halogenated impurities into the final drug product, which can have significant toxicological implications. Greener synthesis routes for pharmaceuticals actively seek to replace halogenated starting materials.[7]
Table 2: Comparison of Aminophenol Derivatives in Pharmaceutical Synthesis (Paracetamol Synthesis Example)
| Feature | This compound (Hypothetical) | 4-Aminophenol | Other Substituted Aminophenols |
| Application | Not a standard precursor for paracetamol due to the presence of chlorine. | Standard and widely used precursor for paracetamol.[7] | Can be used to synthesize paracetamol analogues with different properties.[8] |
| Reaction Yield | N/A | High yields, often in the range of 68-93%, are reported.[4][7] | Yields vary depending on the specific analogue being synthesized. |
| Product Purity | Risk of chlorinated impurities in the final product. | High purity (>99%) can be achieved after recrystallization.[7] | Purity is crucial and often requires rigorous purification. |
| Regulatory & Safety | The presence of a halogen would likely lead to increased regulatory scrutiny and safety concerns. | Well-established safety profile for use in pharmaceutical manufacturing. | Each analogue requires a separate and thorough toxicological evaluation. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic procedure. Below are representative protocols for the synthesis of an azo dye and a pharmaceutical compound using aminophenol precursors.
Synthesis of an Azo Dye from 4-Aminophenol
This protocol describes the synthesis of an azo dye by the diazotization of 4-aminophenol and subsequent coupling with a coupling component, such as 2-naphthol (B1666908).
Materials:
-
4-Aminophenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Beakers, flasks, stirring apparatus
Procedure:
-
Diazotization of 4-Aminophenol:
-
Dissolve a specific molar amount of 4-aminophenol in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the 4-aminophenol solution, maintaining the temperature below 5 °C.
-
Continue stirring for 10-15 minutes to ensure complete formation of the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
Dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Synthesis of Paracetamol from 4-Aminophenol
This protocol outlines the acetylation of 4-aminophenol to produce N-(4-hydroxyphenyl)acetamide (paracetamol).[7]
Materials:
-
4-Aminophenol
-
Acetic anhydride (B1165640)
-
Water
-
Ice
-
Flask, heating mantle, stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a flask, add 4-aminophenol and water.
-
While stirring, add acetic anhydride to the suspension.
-
-
Reaction:
-
Gently heat the mixture with stirring. The solids will dissolve as the reaction proceeds.
-
-
Crystallization:
-
After the reaction is complete (typically monitored by TLC), cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.
-
-
Isolation and Purification:
-
Collect the crude paracetamol crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
The crude product can be purified by recrystallization from hot water to yield pure paracetamol.
-
Visualization of Synthetic Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical azo dye synthesis workflow and a decision-making workflow for selecting greener chemical alternatives.
Caption: General workflow for the synthesis of azo dyes.
Caption: Decision workflow for selecting greener chemical alternatives.
Conclusion
The selection of precursors in organic synthesis is a multifaceted decision that extends beyond mere chemical reactivity. While this compound has its applications, the evidence strongly supports the use of non-halogenated alternatives like 4-aminophenol, particularly in the synthesis of pharmaceuticals and for general-purpose azo dyes where greener profiles are desired.
The use of 4-aminophenol in the synthesis of paracetamol is a well-established, high-yielding, and safe process. In azo dye synthesis, 4-aminophenol offers versatility and high performance without the environmental concerns associated with halogenated compounds. While other substituted aminophenols can provide access to novel molecular structures and properties, their adoption requires careful consideration of their specific reactivity and toxicological profiles.
By prioritizing alternatives to halogenated compounds, researchers and drug development professionals can contribute to the development of more sustainable and environmentally benign synthetic processes, aligning with the core principles of green chemistry. This guide serves as a starting point for this critical evaluation, encouraging a data-driven approach to the selection of chemical intermediates.
References
- 1. longdom.org [longdom.org]
- 2. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide|242.27 g/mol [benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. benchchem.com [benchchem.com]
- 8. zienjournals.com [zienjournals.com]
A Comparative Guide to Analytical Method Validation for Detecting 4-Amino-2-chlorophenol Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. 4-Amino-2-chlorophenol is a potential impurity or degradation product in various manufacturing processes, necessitating robust analytical methods for its control. This guide provides an objective comparison of common analytical techniques for the detection of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for impurity profiling depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are among the most frequently employed techniques.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High, especially with optimized column and mobile phase. | Very high, provides structural information. | Low to moderate, susceptible to interference from other absorbing species. |
| Sensitivity | Good, with LOD and LOQ typically in the ng/mL range.[1][2] | Excellent, capable of trace-level detection.[3] | Moderate, with LOD and LOQ typically in the µg/mL range.[4][5] |
| Linearity (R²) | Typically >0.999.[1] | Typically >0.99. | Typically >0.99.[4][5] |
| Accuracy (% Recovery) | Generally 98-102%.[1] | High, but can be affected by derivatization efficiency. | Generally 98-102%.[4][5] |
| Precision (%RSD) | Typically <2%.[1] | Typically <10%. | Typically <2%. |
| Sample Preparation | Simple dissolution, filtration. | May require derivatization to improve volatility.[3] | Simple dissolution. |
| Instrumentation Cost | Moderate to High. | High. | Low. |
| Throughput | High. | Moderate. | High. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative methodologies for HPLC-UV, GC-MS, and UV-Visible Spectrophotometry for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from a validated procedure for a similar compound, 2-amino-4-chlorophenol, and is suitable for the quantification of this compound impurities.[1][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of water, acetonitrile, and an acidifier like acetic acid (e.g., 70:30:1 v/v/v).[1] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Serially dilute to prepare calibration standards covering the expected concentration range of the impurity.
-
Sample Preparation: Accurately weigh and dissolve the drug substance or product in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.[7]
-
Linearity: Construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥0.999.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1][8]
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the impurity at different concentration levels.
-
Precision: Assess by performing multiple injections of the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of this compound, a derivatization step is often required to improve its volatility for GC analysis.[3]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.[3]
-
Sample Preparation and Derivatization:
-
Extract the sample with a suitable organic solvent.
-
Evaporate the solvent and reconstitute in a derivatization-friendly solvent.
-
Add a derivatizing agent (e.g., acetic anhydride (B1165640) with pyridine (B92270) as a catalyst) and heat to complete the reaction.[3]
-
The resulting derivative is then injected into the GC-MS.
-
-
Validation Parameters: Similar to HPLC, validation includes specificity, linearity, LOD, LOQ, accuracy, and precision. The efficiency and reproducibility of the derivatization step are also critical.
UV-Visible Spectrophotometric Method
This method is simpler and more rapid but less specific than chromatographic methods. It is suitable for screening or in situations where interfering substances are not present.[4][5]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that does not absorb at the analytical wavelength.
-
Analytical Wavelength (λmax): Determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary.
-
Procedure: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
-
Validation Parameters:
Visualizing the Workflow and Decision Process
To aid in understanding the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision-making flowchart for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. npra.gov.my [npra.gov.my]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. agilent.com [agilent.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-2-chlorophenol: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-2-chlorophenol, a compound that is harmful if swallowed, comes into contact with skin, or is inhaled, and causes serious skin and eye irritation.[1][2] Adherence to these guidelines is imperative to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3] All handling of this substance should occur in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]
Waste Identification and Segregation
This compound is a halogenated organic compound and must be treated as hazardous waste.[3][4] It is critical to segregate this waste stream from non-halogenated chemical waste to prevent potentially dangerous reactions.[4][5] Under no circumstances should this chemical be disposed of down the sanitary sewer or in general solid waste.[1][4]
Step-by-Step Disposal Protocol
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container that is compatible with the chemical.[4][6] The original manufacturer's container is often a suitable option.[6]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof container specifically marked for halogenated organic liquid waste.[4][6] Ensure the container has a secure, screw-on cap.[5][6]
-
Contaminated Materials: Any items such as gloves, absorbent paper, or pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags and disposed of as hazardous waste.[6]
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.[5]
-
Ensure secondary containment is used to capture any potential leaks or spills.[6] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[6]
-
Keep waste containers closed at all times, except when adding waste.[5][6]
-
-
Final Disposal:
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: The container should be triple-rinsed with an appropriate solvent that can solubilize this compound.[7]
-
Rinsate Collection: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[7]
-
After triple rinsing and collecting the rinsate, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[7]
Quantitative Data Summary
While specific quantitative thresholds for the disposal of this compound are not provided in safety data sheets, the overarching principle is that it should be managed as hazardous waste regardless of quantity. In-laboratory treatment, such as neutralization for sewer disposal, is not recommended for halogenated organic compounds like this one.[4]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3][4] |
| Sewer Disposal | Prohibited | [1][4] |
| Solid Waste Disposal | Prohibited | [4] |
| Container Closure | Securely capped when not in use | [5][6] |
| Storage Time Limit | 90 days from accumulation start | [6] |
| Secondary Containment | Required, 110% of primary volume | [6] |
Experimental Protocols
The reviewed safety and disposal guidelines do not provide experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and required procedure is to arrange for its disposal through a licensed hazardous waste management facility.[1][4] This ensures the highest level of safety and environmental protection.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Amino-2-chlorophenol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound, a substance that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles with side-shields or a face shield. | Conforming to EN166, OSHA 29 CFR 1910.133.[1][3] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or impervious clothing. Gloves must be inspected prior to use and disposed of properly after. | EU Directive 89/686/EEC, EN 374.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | NIOSH (US) or CEN (EU) approved.[1][3] |
| Hand Protection | Chemical-resistant gloves are required. Proper glove removal technique (without touching the glove's outer surface) should be followed. | Good laboratory practices.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]
-
Keep the container tightly closed and store under an inert gas as the substance is hygroscopic.[1]
-
-
Preparation and Use:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3][4]
-
Before handling, don the appropriate PPE as specified in the table above.
-
When weighing or transferring the substance, do so carefully to minimize dust generation.[3]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling and before breaks.[1][5]
-
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][5] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1][3][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3][5][6] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined above.[1]
-
Avoid breathing dust.[1]
-
Sweep up the spilled material without creating dust and place it into a suitable, closed, and labeled container for disposal.[1][5]
Waste Disposal:
-
Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Do not let the product enter drains.[1]
-
All disposal practices must be in accordance with local, state, and federal regulations.[5]
Diagrams
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
